Cefathiamidine impurity
Description
Contextual Significance of Pharmaceutical Impurity Research and Control
The investigation and control of pharmaceutical impurities are fundamental to ensuring the safety and efficacy of medications. clearsynth.com Impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of an active pharmaceutical ingredient (API) or in the final drug product. pharmaffiliates.comenamine.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the acceptable levels of impurities in pharmaceuticals. clearsynth.com
The presence of impurities, even in minute quantities, can significantly impact a drug's potency, stability, and toxicity. clearsynth.com Therefore, a crucial part of pharmaceutical quality control involves identifying, quantifying, and controlling these impurities. pharmaffiliates.com This process relies on the use of impurity standards, which are highly purified compounds used as benchmarks for analytical testing. knorspharma.com The establishment of these standards is achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). clearsynth.com
Overview of Impurity Challenges Specific to β-Lactam Antibiotics
β-lactam antibiotics, a cornerstone in treating bacterial infections, present unique challenges in impurity profiling due to their inherent chemical instability. researchgate.netnih.gov The core structure of these antibiotics features a strained β-lactam ring, which is susceptible to cleavage through hydrolysis. nih.gov This degradation can lead to a variety of impurities, compromising the drug's effectiveness and potentially introducing harmful substances. researchgate.netnih.gov
The complexity of impurity profiles in β-lactam antibiotics necessitates sophisticated analytical methods for their detection and characterization. researchgate.net Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are widely employed to differentiate the parent drug from its ring-opened impurities and other degradation products. nih.govnih.gov The identification and control of these impurities are not only crucial for the drug substance itself but also for monitoring residues in food products like meat and milk. nih.gov
Scope and Objectives of Academic Studies on Cefathiamidine (B193784) Impurities
Academic research on Cefathiamidine impurities focuses on several key objectives. A primary goal is to identify and characterize the various impurities that can form during the synthesis and degradation of Cefathiamidine. This involves subjecting the drug to stress conditions, such as acidic and basic environments, heat, oxidation, and light, to simulate potential degradation pathways. nih.govsgs.com These "forced degradation" studies are essential for understanding the molecule's intrinsic stability and for developing stability-indicating analytical methods. nih.gov
A significant area of investigation is the identification of major degradation products. For Cefathiamidine, studies have identified desacetylcefathiamidine and cefathiamidine lactone as two primary degradation compounds resulting from hydrolysis. nih.gov The structural elucidation of these impurities is typically achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides detailed information about their molecular structure. nih.gov
Furthermore, academic studies aim to develop and validate robust analytical methods for the routine monitoring of these impurities. This ensures that batches of Cefathiamidine meet the required quality and purity standards. The development of such methods is a critical step in both drug development and ongoing quality control. gmpinsiders.com
Detailed Research Findings on Cefathiamidine Impurities
Research has led to the identification and characterization of several impurities related to Cefathiamidine. These impurities can be process-related, arising from the manufacturing process, or degradation-related, forming during storage.
Forced degradation studies are a key tool in this research. By subjecting Cefathiamidine to harsh conditions, researchers can accelerate the formation of degradation products and gain insight into the drug's stability. nih.govsgs.com For instance, studies have shown that Cefathiamidine degrades under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. nih.govoup.com
One study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the degradation products of Cefathiamidine under accelerated storage conditions. nih.gov The primary degradation pathway identified was hydrolysis, leading to the formation of two major impurities: desacetylcefathiamidine and cefathiamidine lactone. nih.gov The structures of these compounds were elucidated by analyzing their mass spectra and fragmentation patterns. nih.gov
The table below summarizes some of the known impurities of Cefathiamidine, along with their chemical information. This data is critical for the synthesis of reference standards used in quality control analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Cefathiamidine | 33075-00-2 | C19H28N4O6S2 | 472.575 |
| Cefathiamidine Impurity A (Desacetyl Cefathiamidine) | 958001-61-1 | C17H26N4O5S2 | 430.538 |
| This compound D | 905712-22-3 | C17H24N4O4S2 | 412.523 |
| (6R,7S)-Cefathiamidine | N/A | C19H28N4O6S2 | 472.575 |
| Δ3-Cefathiamidine | N/A | C19H28N4O6S2 | 472.575 |
| Cefathiamidine Oxidation Impurity | N/A | C19H28N4O7S2 | 488.574 |
| Deacetyl Cefathiamidine oxidation Impurity | N/A | C17H26N4O6S2 | 446.537 |
| 7-BCA (Bromine this compound) | N/A | C10H11BrN2O5S | 351.171 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAMNGBFWEWGW-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Origin of Cefathiamidine Impurities
Process-Related Impurities in Cefathiamidine (B193784) Synthesis
Process-related impurities are substances that are generated during the synthesis of the active pharmaceutical ingredient (API). axios-research.commoravek.com These can include unreacted starting materials, by-products of intermediate steps, residues of reagents, and products from unintended side reactions. moravek.commdpi.com
In the synthesis of Cefathiamidine, key starting materials can sometimes remain in the final product if the reaction is not driven to completion.
Acetobrom-7-ACA: While specific details on "Acetobrom-7-ACA" as a starting material for Cefathiamidine are not prevalent in the provided search results, the synthesis of Cefathiamidine intermediates often involves derivatives of 7-aminocephalosporanic acid (7-ACA). For instance, N-bromoacetyl-7-ACA is a key intermediate. nih.govnih.govhep.com.cn Incomplete reaction of such precursors could lead to their presence as impurities.
N,N'-Di-isopropyl Thiourea: This compound is identified as a reagent used in the synthesis of Cefathiamidine. chemicalbook.com It is an important intermediate in the preparation of the final molecule. patsnap.com Any unreacted N,N'-Di-isopropyl Thiourea could persist as a process-related impurity. patsnap.comresearchgate.net
The multi-step synthesis of Cefathiamidine involves the formation of several intermediate compounds. nih.govnih.govhep.com.cn If these intermediates are not fully converted in subsequent steps, they can be carried through and appear as impurities in the final product. For example, the synthesis of the key intermediate N-bromoacetyl-7-ACA is itself a reaction that can produce by-products. nih.gov
Chemicals used throughout the manufacturing process, though not intended to be part of the final molecule, can sometimes be found in trace amounts. moravek.cominternational-biopharma.com This can include catalysts, solvents, and other reagents used to facilitate reactions. For instance, in related cephalosporin (B10832234) synthesis, reagents like chloracetyl chloride are used, and residual amounts could potentially be considered impurities. patsnap.com
Degradation Products of Cefathiamidine
Cefathiamidine, like many β-lactam antibiotics, can degrade under various conditions such as exposure to moisture, heat, or changes in pH. nih.govoup.com This degradation leads to the formation of new chemical entities that are considered impurities. axios-research.comtaylorfrancis.com
Hydrolysis, the reaction with water, is a common degradation pathway for Cefathiamidine. nih.govchemrxiv.org This process can lead to the formation of several degradation products, including:
Desacetyl Cefathiamidine: This compound is a known major degradation product of Cefathiamidine, formed through the hydrolysis of the acetyl group. nih.govsmolecule.com Its presence is a key indicator of Cefathiamidine degradation.
Cefathiamidine Lactone: Another significant hydrolytic degradation product is Cefathiamidine Lactone. nih.gov The formation of a lactone ring is a characteristic degradation pathway for cephalosporins. google.com
Table 1: Key Process-Related Impurities and Starting Materials in Cefathiamidine Synthesis
| Compound Name | Role/Origin | Reference |
|---|---|---|
| N-bromoacetyl-7-ACA | Key Intermediate | nih.govnih.govhep.com.cn |
| N,N'-Di-isopropyl Thiourea | Starting Material/Reagent | chemicalbook.compatsnap.com |
| Bromoacetic acid | By-product | nih.gov |
| Cefathiamidine Polymers | Side Reaction By-product | frontiersin.orgnih.gov |
Table 2: Major Degradation Products of Cefathiamidine
| Compound Name | Degradation Pathway | Reference |
|---|---|---|
| Desacetyl Cefathiamidine | Hydrolysis | nih.govsmolecule.com |
| Cefathiamidine Lactone | Hydrolysis | nih.govgoogle.com |
Oxidative Degradation Products
Oxidative degradation involves the chemical alteration of a drug substance through reaction with oxidizing agents, such as hydrogen peroxide or atmospheric oxygen. This process can lead to the formation of specific impurities, including N-oxides, hydroxylamines, and sulfoxides from functional groups like amines and sulfides. researchgate.net In the context of cephalosporins, the sulfur atom in the dihydrothiazine ring is particularly susceptible to oxidation.
Forced degradation studies are instrumental in identifying potential oxidative impurities. These studies often employ agents like hydrogen peroxide to simulate and accelerate oxidative stress. researchgate.netoup.com Research on cefdinir, a related cephalosporin, utilized oxidative degradation conditions to facilitate the mass spectrometric analysis of its impurities. researchgate.net In the case of Cefathiamidine, specific oxidative impurities have been identified, such as "Cefathiamidine oxidation Impurity 1". pipitech.comcymitquimica.com Similarly, studies on the related antibiotic cefminox (B1203254) sodium showed that degradation in the presence of 3% hydrogen peroxide resulted in the formation of a distinct new impurity. oup.com
Thermal Degradation Products
Thermal degradation refers to the decomposition of a drug substance when exposed to heat. The stability of Cefathiamidine is influenced by temperature, and exposure to elevated temperatures, such as those used in accelerated storage condition studies, can lead to the formation of specific degradation products. nih.govsapub.org
Studies conducted under accelerated storage conditions have identified two primary thermal degradation products of Cefathiamidine: desacetylcefathiamidine and cefathiamidine lactone. nih.gov The formation of these compounds involves hydrolytic reactions that are accelerated by heat. nih.gov The thermal stability of Cefathiamidine is also dependent on its solid-state form; different crystalline forms exhibit different decomposition temperatures, with some decomposing around 154°C and others showing greater stability with decomposition temperatures near 172°C. google.com Analogous studies on ceftazidime (B193861) in aqueous solution have demonstrated significant degradation at temperatures as low as 45°C. sapub.org
Table 1: Identified Thermal Degradation Products of Cefathiamidine
| Degradation Product Name | Method of Identification | Reference |
|---|---|---|
| Desacetylcefathiamidine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following accelerated storage. | nih.gov |
Photolytic Degradation Products
Photolytic degradation occurs when a drug substance is altered by exposure to light, particularly ultraviolet (UV) and visible radiation. researchgate.netpharmaguideline.com This process can lead to various chemical reactions, including isomerization, cyclization, dimerization, and photo-oxidative reactions. researchgate.net The susceptibility of a drug to photodegradation is an important stability parameter, especially for drugs that may be exposed to light during administration or storage. sapub.org
Forced degradation studies for cephalosporins often involve exposing the drug substance, in both solid and solution states, to controlled sources of UV and visible light to identify potential photodegradants. oup.comsapub.orgdgra.de Studies on the related cephalosporin, cefminox sodium, utilized exposure to UV light at 254 and 365 nm to induce and characterize photolytic impurities. oup.com Similarly, ceftazidime has been shown to be highly labile in its reconstituted solution form when exposed to UV radiation. sapub.org The degradation pathways can be complex; for instance, the antidepressant trazodone (B27368) was found to form four distinct dimeric isomers under photolytic stress conditions. rsc.org While specific photolytic degradation products for Cefathiamidine are not detailed in the provided search results, the general principles of photostability testing are well-established for cephalosporins. frontiersin.org
pH-Dependent Degradation Products
The stability of β-lactam antibiotics like Cefathiamidine is often highly dependent on the pH of their environment. Degradation can occur under acidic, neutral, or basic conditions, primarily through hydrolysis of the strained β-lactam ring, which leads to a loss of antibacterial activity. smolecule.comnih.gov
Studies on Cefathiamidine have confirmed that its main degradation compounds are hydrolytic products. nih.gov The formation of desacetylcefathiamidine can be achieved through chemical hydrolysis using strong acids or bases. smolecule.com Research on analogous cephalosporins provides further insight into pH-dependent degradation pathways. In cefdinir, degradation proceeds via β-lactam ring-opening and other pH-dependent isomerizations, including lactonization and epimerization. nih.gov Similarly, the degradation of ceftazidime involves hydrolysis of the C-3 side chain and opening of the β-lactam ring, with different products and kinetics observed in acidic, neutral, and basic solutions. ptfarm.pl The specific degradation products formed are often a direct consequence of the pH conditions applied during stress testing. oup.commdpi.com
Polymer Impurities
Polymer impurities in β-lactam antibiotics are formed by the covalent bonding of two or more drug molecules. frontiersin.org These high-molecular-weight species, which include dimers and trimers, are of significant concern as they can be implicated in allergic reactions. frontiersin.orgnih.gov Polymer formation can occur during production, transportation, storage, and even use of the antibiotic. frontiersin.org The mechanism often involves a nucleophilic attack by a polar group (like an amino group) of one molecule on the electrophilic β-lactam ring of another molecule. frontiersin.org Analytical techniques such as high-performance size exclusion chromatography (HPSEC) and liquid chromatography-mass spectrometry (LC-MS) are used for their detection and characterization. frontiersin.orgmagtechjournal.com
Dimer Impurities (e.g., Cefotaxime (B1668864) Dimer Analogs)
Dimer impurities are the most common type of polymer impurity found in cephalosporin preparations. frontiersin.org A specific impurity, "Cefathiamidine Dimer A," has been cataloged. pipitech.com Due to structural similarities, the well-studied polymer impurities of cefotaxime serve as excellent analogs for understanding those of Cefathiamidine. frontiersin.orgnih.gov
Research on cefotaxime has led to the successful isolation and structural elucidation of its dimer impurity from industrial drug samples. frontiersin.orgnih.gov Using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC), followed by spectroscopic analysis (UV, IR, MS, and NMR), the precise chemical structure and polymerization sites were confirmed. frontiersin.orgnih.govnih.govresearchgate.net Mass spectrometry data revealed that the formation of the cefotaxime dimer involves the combination of two cefotaxime molecules with the loss of one side-chain substituent (acetoxy group). frontiersin.orgnih.gov
Trimer Impurities (e.g., Cefotaxime Trimer Analogs)
Trimer impurities, consisting of three covalently bonded antibiotic molecules, are also found in cephalosporin products, though typically at lower concentrations than dimers. frontiersin.org As with dimers, the study of cefotaxime trimers provides a valuable model for Cefathiamidine.
Through advanced separation and analytical methods, researchers have successfully prepared, purified, and characterized cefotaxime trimer impurities. frontiersin.orgnih.govnih.gov The structural validation, accomplished for the first time using a combination of 1D and 2D NMR, IR, UV, and mass spectrometry, confirmed the specific polymerization sites and stereoscopic configuration of the trimer. frontiersin.orgnih.gov These detailed structural studies are crucial for the quality control of cephalosporin drugs and provide a technical basis for understanding potential immunological responses. frontiersin.orgnih.govnih.gov
Table 2: Summary of Analogous Polymer Impurity Characterization in Cefotaxime
| Polymer Type | Key Findings | Analytical Techniques Used | Reference |
|---|---|---|---|
| Dimer Analog | Isolated from industrial samples; structure and polymerization site confirmed. | Preparative RP-HPLC, UV, IR, MS, 1D/2D NMR | frontiersin.orgnih.govnih.gov |
Higher-Order Polymerization Products
During the synthesis and storage of β-lactam antibiotics such as Cefathiamidine, the highly reactive β-lactam ring can be opened. This process can initiate a cascade of intermolecular reactions, leading to the formation of dimers, trimers, and other higher-order polymers. These polymerized substances are considered critical impurities. The presence of such high-molecular-weight impurities is a significant concern.
The analysis and control of these polymeric impurities are essential aspects of quality assurance for Cefathiamidine. magtechjournal.comchinjmap.com Various analytical techniques are employed to detect and quantify these complex molecules. High-Performance Size-Exclusion Chromatography (HPSEC) is a primary method used for the determination of polymers in Cefathiamidine and other cephalosporins. magtechjournal.comchinjmap.com For more detailed structural elucidation of these impurities, advanced methods like two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) are utilized. magtechjournal.comresearchgate.net
Table 1: Polymerization Impurities in Cefathiamidine
| Impurity Type | Description | Common Analytical Methods |
|---|---|---|
| Dimers | Two Cefathiamidine molecules covalently bonded. | HPSEC, LC-MS |
| Trimers | Three Cefathiamidine molecules covalently bonded. | HPSEC, LC-MS |
| Higher-Order Polymers | Aggregates consisting of more than three Cefathiamidine units. | HPSEC |
Isomeric Impurities
Isomeric impurities are molecules that have the same chemical formula as Cefathiamidine but differ in the spatial arrangement of their atoms. These subtle structural differences can significantly impact the compound's biological activity. Isomeric impurities in Cefathiamidine can be categorized as positional, geometric, or stereoisomeric.
Positional Isomers (e.g., Δ2 Isomer of Cefathiamidine)
Cefathiamidine, like other cephalosporins, has a core structure that includes a dihydrothiazine ring. In the active form of the drug, a double bond is located at the Δ³ (delta-3) position of this ring. However, under certain conditions, this double bond can migrate to the Δ² (delta-2) position, creating a positional isomer known as the Δ²-isomer.
This Δ²-isomer is considered a significant impurity because the shift in the double bond's position typically leads to a substantial loss of antibacterial activity. Therefore, pharmacopoeial standards for cephalosporins strictly limit the content of the Δ²-isomer to ensure the therapeutic efficacy of the drug product. The formation of this isomer is a known degradation pathway, and its levels are closely monitored throughout the manufacturing and shelf-life of the product.
Table 2: Comparison of Δ³ and Δ² Isomers of Cefathiamidine
| Isomer | Double Bond Position | Biological Activity | Status |
|---|---|---|---|
| Δ³-Cefathiamidine | Between C-3 and C-4 | Active | Active Pharmaceutical Ingredient |
| Δ²-Cefathiamidine | Between C-2 and C-3 | Inactive or significantly reduced | Impurity |
Geometric Isomers
Geometric isomerism can occur in molecules with restricted rotation around a bond, most commonly a carbon-carbon or carbon-nitrogen double bond. In Cefathiamidine, the potential for geometric isomerism arises from the oxime functional group (C=N-OH) located in the C-7 side chain.
This C=N double bond can exist in two different spatial configurations, which are designated as syn and anti (or E and Z). doubtnut.comadichemistry.com Typically, only one of these geometric isomers possesses the desired level of pharmacological activity. For many oxime-containing cephalosporins, the syn-isomer is the active therapeutic agent, while the corresponding anti-isomer is treated as an impurity. The different spatial arrangement of the groups around the C=N bond can affect how the molecule binds to its target, the penicillin-binding proteins (PBPs), thereby influencing its antibacterial efficacy.
Table 3: Geometric Isomerism in the Cefathiamidine Side Chain
| Isomer Name | Description | Implication |
|---|---|---|
| ***syn*-isomer (Z-isomer)** | The R-group on the carbon and the -OH group on the nitrogen are on the same side of the C=N double bond. | Typically the desired, biologically active form. |
| ***anti*-isomer (E-isomer)** | The R-group on the carbon and the -OH group on the nitrogen are on opposite sides of the C=N double bond. | Considered an impurity with potentially different biological activity. |
Stereoisomers
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The core structure of Cefathiamidine contains multiple chiral centers, which are carbon atoms bonded to four different groups. This structural complexity means that several different stereoisomers can exist.
An important source of stereoisomeric impurities is epimerization, a process where the configuration at only one of several stereogenic centers in a molecule is inverted. wikipedia.org This results in the formation of a diastereomer known as an epimer. wikipedia.org For Cefathiamidine, epimerization can occur at chiral centers within the β-lactam or dihydrothiazine rings, such as at positions C-6 and C-7. These epimers are considered impurities because even a minor change in the three-dimensional shape of the molecule can drastically reduce or eliminate its ability to interact with bacterial enzymes, rendering it less effective or inactive. science.gov The process of epimerization can sometimes be spontaneous or catalyzed, and methods are often developed to control or reverse it to recover the desired stereoisomer. google.comnih.gov
Table 4: Potential Stereoisomeric Impurities from Epimerization
| Chiral Center | Process | Resulting Impurity |
|---|---|---|
| C-6 | Epimerization | C-6 epimer of Cefathiamidine |
| C-7 | Epimerization | C-7 epimer of Cefathiamidine |
Mechanistic Studies of Cefathiamidine Impurity Formation
Pathways of Covalent Polymerization in β-Lactam Structures
Covalent polymerization is a significant degradation pathway for β-lactam antibiotics, leading to the formation of high-molecular-weight impurities. These polymers can act as multivalent haptens, which are associated with allergic reactions. frontiersin.org The inherent strain of the four-membered β-lactam ring makes it susceptible to ring-opening reactions, which can initiate polymerization. researchgate.netnih.gov
The polymerization process is typically initiated by a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring. nih.govmdpi.commdpi.com This attack leads to the cleavage of the amide bond within the ring, forming a reactive intermediate. mdpi.com This initial ring-opening can be catalyzed by bases or initiated by another β-lactam molecule. mdpi.com The propagation step involves the newly formed reactive species, often a free amine, attacking the β-lactam ring of another monomer, leading to the formation of dimers, trimers, and higher-order polymers. frontiersin.orgrsc.org This chain reaction continues, creating polyamide chains. researchgate.net
The side chains of cephalosporins often contain free polar groups, such as amino (–NH2) and carboxyl (–COOH) groups, which can participate in polymerization. frontiersin.orgnih.gov The amino group, being nucleophilic, can directly attack the β-lactam ring of an adjacent molecule, initiating or propagating the polymer chain. frontiersin.orgnih.gov For instance, studies on cefotaxime (B1668864), a related cephalosporin (B10832234), have shown that the primary amino group on one molecule can react to form a secondary amine linkage in a dimer. frontiersin.org Similarly, the carboxyl group can influence the reaction environment and participate in acid-base catalysis, facilitating the nucleophilic attack. The presence of these polar functional groups increases the likelihood of intermolecular reactions that lead to polymer formation. mdpi.com
Table 1: Key Mechanisms in β-Lactam Polymerization
| Mechanism | Description | Key Molecular Features Involved | Resulting Impurity |
|---|---|---|---|
| β-Lactam Ring Opening | A nucleophile attacks the carbonyl carbon of the β-lactam ring, causing the ring to open and form a reactive intermediate. nih.govmdpi.com | Strained β-lactam ring, carbonyl group. | Linear polymer chains (dimers, trimers, etc.). frontiersin.org |
| Polar Group Participation | Free amino or carboxyl groups on one molecule act as nucleophiles, attacking the β-lactam ring of another molecule. frontiersin.orgnih.gov | Amino (–NH2) groups, Carboxyl (–COOH) groups. | Cross-linked or extended polymer structures. |
| Side-Chain Attack | A nucleophilic attack occurs at the methylene (B1212753) group of the C-3 side chain, leading to its displacement and linkage between molecules. frontiersin.org | C-3 position methylene group (e.g., in acetoxymethyl). | "Incompletely polymerized" impurities. frontiersin.org |
Hydrolysis Mechanisms and Site Specificity
Hydrolysis is a primary degradation pathway for Cefathiamidine (B193784), leading to the formation of inactive products. The molecule has several sites susceptible to hydrolysis, primarily the β-lactam ring and the ester linkage in the C-3 side chain. nih.govoup.com
β-Lactam Ring Hydrolysis : Under aqueous conditions, particularly in acidic or basic solutions, the four-membered β-lactam ring can be hydrolyzed. oup.comsmolecule.com This reaction opens the ring and destroys the core structure required for antibacterial activity. The product of this hydrolysis is an inactive dicarboxylic acid derivative.
Deacetylation at C-3 : The acetoxymethyl group at the C-3 position is an ester, which is susceptible to hydrolysis. This reaction, often catalyzed by esterase enzymes or chemical conditions, removes the acetyl group to form Desacetylcefathiamidine. nih.gov
Intramolecular Cyclization : Following deacetylation, the newly formed hydroxyl group at the C-3 methylene position can undergo an intramolecular nucleophilic attack on the carboxyl group of the opened β-lactam ring, or the intact ring under certain conditions, to form a lactone. nih.govsmolecule.com Studies have identified Cefathiamidine lactone as a major degradation product under accelerated storage conditions. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used to identify the major hydrolytic degradation products of Cefathiamidine. nih.gov
Table 2: Major Hydrolytic Degradation Products of Cefathiamidine
| Degradation Product | Site of Hydrolysis | Mechanism | Reference |
|---|---|---|---|
| Desacetylcefathiamidine | C-3 acetoxymethyl group | Hydrolysis of the ester linkage, removing the acetyl group. | nih.gov |
| Cefathiamidine Lactone | C-3 side chain and β-lactam ring | Intramolecular cyclization following deacetylation or ring opening. | nih.gov |
Oxidation Mechanisms and Identification of Oxidation Sites
Oxidative degradation can compromise the stability of Cefathiamidine. The primary site for oxidation in many cephalosporins is the sulfur atom within the six-membered dihydrothiazine ring. oup.comaxios-research.com
Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of a sulfoxide (B87167). This reaction converts the thioether in the ring to a sulfoxide (S=O), which can alter the conformation and electronic properties of the molecule. Further oxidation can potentially lead to a sulfone (SO2). Studies on related cephalosporins like cephaloridine (B1668813) have shown that the drug can induce oxidative stress, indicating the molecule's susceptibility to such reactions. nih.gov Forced degradation studies on the related compound cefminox (B1203254) confirmed that oxidation is a relevant degradation pathway, resulting in an oxidized impurity. oup.com For Cefathiamidine, the sulfur atom is the most probable site of initial oxidation.
Table 3: Potential Oxidation Sites and Products of Cefathiamidine
| Oxidation Site | Oxidative Change | Potential Product |
|---|---|---|
| Sulfur atom (Dihydrothiazine Ring) | Thioether to Sulfoxide | Cefathiamidine S-oxide |
| Sulfur atom (Dihydrothiazine Ring) | Sulfoxide to Sulfone | Cefathiamidine sulfone |
Elucidation of Thermal and Photolytic Degradation Pathways
The stability of Cefathiamidine is also affected by physical factors such as heat and light, which can induce degradation through distinct pathways.
Thermal Degradation : Cefathiamidine is known to be unstable to heat. google.com Thermogravimetric analysis has shown that the thermal decomposition of Cefathiamidine occurs in a single step, with an initial decomposition temperature in the range of 430 K to 450 K (157°C to 177°C). sdkx.net Other studies have reported thermal decomposing temperatures for specific crystalline forms to be as high as 172.1°C. google.com Heating can accelerate hydrolysis and also lead to decarboxylation or more complex fragmentation of the molecule. Heat degradation studies on similar cephalosporins have shown that the β-lactam ring is easily opened upon heating. oup.com
Photolytic Degradation : Exposure to light, particularly UV radiation, can cause the degradation of cephalosporins. oup.comunito.it The degradation can occur through two main photochemical pathways:
Direct Photolysis : The Cefathiamidine molecule itself absorbs light energy, leading to an excited state that subsequently undergoes bond cleavage or rearrangement. unito.itresearchgate.net
Indirect Photochemistry : Other substances in a solution (like chromophoric dissolved organic matter) absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with and degrade the Cefathiamidine molecule. unito.it
Forced degradation studies on related compounds involved exposure to ultraviolet light at specific wavelengths (e.g., 254 nm and 365 nm) to identify photolytic impurities. oup.com It has been noted that photolytic degradation of cephalosporins can produce intermediates that are more toxic than the parent compound. unito.it
Table 4: Summary of Thermal and Photolytic Degradation of Cefathiamidine
| Degradation Type | Conditions | Key Findings | References |
|---|---|---|---|
| Thermal | Heating (TG-DTG analysis) | Decomposition occurs in one step, starting between 157°C and 177°C. | sdkx.net |
| Thermal | Stability tests | Specific crystalline forms show decomposition temperatures around 172°C. | google.com |
| Photolytic | Exposure to UV light | Degradation can occur via direct photolysis (drug absorbs light) or indirect photochemistry (other species absorb light and initiate reaction). | oup.comunito.it |
Characterization of Side Reactions in Synthetic Processes
The synthesis of Cefathiamidine, a semi-synthetic cephalosporin, is a multi-step process where the potential for impurity formation is significant. Side reactions involving starting materials, intermediates, or the final active pharmaceutical ingredient (API) can lead to the generation of various process-related impurities. Understanding these reactions is critical for optimizing synthetic routes and ensuring the purity of the final drug substance.
Research into the synthesis of Cefathiamidine has identified several key side reactions. A pivotal step in many synthetic pathways is the creation of the intermediate N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA). globethesis.com Studies involving the enzyme penicillin acylase (PA) for this step have revealed simultaneous side reactions that compete with the main synthesis reaction. These include the hydrolysis of the acyl donor molecule and the desired N-bromoacetyl-7-ACA product, which results in by-products such as bromoacetic acid and various alcohols. nih.gov
Further detailed investigation into the enzymatic synthesis of the N-bromoacetyl-7-ACA intermediate has characterized several specific, and sometimes complex, side reactions. globethesis.com For instance, the starting material 7-aminocephalosporanic acid (7-ACA) can undergo hydrolysis in the presence of the enzyme, yielding 3-deacetyl-7-ACA. globethesis.com This deacetylated product can then be acylated, not by the intended bromoacetyl group, but by acetic acid (also produced from hydrolysis), to form N-acetyl-3-deacetyl-7-ACA. globethesis.com This compound can further undergo intramolecular lactonization. globethesis.com Other identified reactions include the formation of N-Bromoacetyl-3-deacetyl-7-ACA and a non-enzymatic reaction that produces a quaternary ammonium (B1175870) derivative. globethesis.com
Hydrolysis represents a major degradation pathway for Cefathiamidine itself, leading to well-characterized impurities. Under accelerated storage conditions, the primary degradation products identified are Desacetylcefathiamidine and Cefathiamidine lactone, both formed through hydrolytic processes. nih.gov The β-lactam ring, characteristic of all cephalosporins, is also susceptible to hydrolysis, which opens the ring and results in inactive products. smolecule.com
Table 1: Identified Side Reactions and Impurities in Cefathiamidine Synthesis
| Reactant/Intermediate | Type of Side Reaction | Resulting Impurity/By-product |
| N-bromoacetyl-7-ACA / Acyl Donor | Enzymatic Hydrolysis | Bromoacetic acid, Alcohols |
| 7-aminocephalosporanic acid (7-ACA) | Enzymatic Hydrolysis | 3-deacetyl-7-ACA |
| 3-deacetyl-7-ACA | Acylation (by acetic acid) | N-acetyl-3-deacetyl-7-ACA |
| N-acetyl-3-deacetyl-7-ACA | Intramolecular Reaction | Lactone derivative of N-acetyl-3-deacetyl-7-ACA |
| 3-deacetyl-7-ACA | Non-enzymatic Reaction | Quaternary ammonium derivative |
| Cefathiamidine | Hydrolysis | Desacetylcefathiamidine |
| Cefathiamidine | Hydrolysis / Lactonization | Cefathiamidine lactone |
Investigation of Impurity Generation through Interactions with Excipients and Container-Closure Systems
Impurities in a final drug product are not solely derived from the synthesis process; they can also arise from interactions between the active pharmaceutical ingredient (API) and its surrounding environment within the dosage form. axios-research.com These interactions can occur with excipients (inactive ingredients) or with the primary packaging, known as the container-closure system. axios-research.comchineway.com.cn
Excipients are added to formulations to aid in manufacturing or administration but are not entirely inert. chineway.com.cn They may contain reactive functional groups, residual impurities from their own manufacture, or degradation products that can interact with the API. chineway.com.cn For a molecule like Cefathiamidine, which is susceptible to hydrolysis, the presence of moisture is a key factor. Excipients with a high water content or those that are hygroscopic can adsorb moisture, which may facilitate degradative reactions even in solid dosage forms. nih.govcsfarmacie.cz Physical and chemical interactions can lead to the degradation of the active substance, compromising the product's quality. nih.gov
The container-closure system (CCS), which is in direct contact with the drug product, is another potential source of impurities. A CCS typically includes components like vials, bottles, stoppers, and seals. westpharma.com Chemical compounds can migrate from these packaging materials into the drug formulation, a phenomenon known as leaching. dcu.ie For example, plasticizers, antioxidants, and other additives used in the manufacture of plastic containers (such as high-density polyethylene, or HDPE) can potentially leach into the product. dcu.iefda.gov Elastomeric components, such as vial stoppers, are a recognized source of leachables, which has led to the development of special coatings to minimize these interactions. westpharma.com For drugs supplied as powders for reconstitution, such as many antibiotics, the potential for interaction between the packaging and the reconstituting liquid at the time of use is an additional consideration. fda.gov
Table 2: Potential Sources of Impurities from Excipient and Container Interactions
| Source | Mechanism | Potential Impurity Type |
| Excipients | Direct chemical reaction with API functional groups. | Degradation products of Cefathiamidine. |
| Presence of reactive impurities (e.g., aldehydes, peroxides). | Catalyzed degradation products. | |
| Adsorbed moisture facilitating hydrolysis. | Hydrolytic impurities (e.g., Desacetylcefathiamidine). | |
| Container-Closure System | Leaching of additives from plastic containers (e.g., HDPE). | Plasticizers, antioxidants, stabilizers. |
| Leaching of components from elastomeric stoppers. | Vulcanizing agents, fillers, lubricants. | |
| Interaction with reconstituting fluid. | Extractables from the container wall or seal. |
Isolation and Purification Methodologies for Cefathiamidine Impurities
Preparative Chromatographic Techniques for Impurity Enrichment
Preparative chromatography is the cornerstone for isolating and enriching impurities from the bulk active pharmaceutical ingredient (API). The choice of technique depends on the nature of the impurity, particularly its molecular size and polarity relative to the Cefathiamidine (B193784) molecule.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the purification of impurities that are structurally similar to the parent drug. nih.govfrontiersin.orgnih.gov This method separates compounds based on their hydrophobicity. In the context of Cefathiamidine, whose degradation products include hydrolytic compounds like desacetylcefathiamidine and cefathiamidine lactone, RP-HPLC is particularly effective. nih.govresearchgate.net
The process involves injecting a concentrated solution of the crude drug mixture onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then used to elute the compounds. nih.gov By running a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. Fractions are collected at specific time intervals, and those containing the target impurity are pooled for further processing. The scalability of RP-HPLC allows for the purification of impurities from milligram to gram quantities, which is essential for comprehensive structural analysis. lcms.cz
Table 1: Example Parameters for Preparative RP-HPLC of Cephalosporin (B10832234) Impurities This table is illustrative and based on typical methods for related compounds.
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18, 10 µm particle size | Stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 1% Acetic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (B52724) | Organic modifier to elute compounds. |
| Gradient | Time-programmed increase of Mobile Phase B | To resolve closely eluting impurities from the main compound. |
| Flow Rate | 20 - 60 mL/min | Adjusted based on column diameter for optimal separation. |
| Detection | UV at 254 nm | To monitor the elution of compounds. |
| Injection Volume | 1 - 5 mL | Dependent on the concentration of the sample and column capacity. |
High-Performance Size Exclusion Chromatography (HPSEC) is the preferred method for separating high-molecular-weight (HMW) impurities, such as polymers, from Cefathiamidine. frontiersin.orgmagtechjournal.com These polymeric impurities can form during the manufacturing process or upon storage and are a significant concern for β-lactam antibiotics. HPSEC separates molecules based on their hydrodynamic volume, where larger molecules elute first because they are excluded from the pores of the column's packing material. longdom.org
This technique is crucial for the specific analysis of polymeric impurities in Cefathiamidine for injection. magtechjournal.com It serves as an effective initial step to separate the HMW impurities from the API and other small-molecule-related substances before further purification by other methods like RP-HPLC. frontiersin.org
Table 2: Typical HPSEC System Configuration for Polymer Impurity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Gel filtration (e.g., Sephadex, Polystyrene-based) | Stationary phase with controlled pore sizes for size-based separation. |
| Mobile Phase | Phosphate or Acetate Buffer | To elute molecules without causing interaction with the stationary phase. |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure equilibrium between the mobile phase and stationary phase pores. |
| Detection | UV at 254 nm | For the detection of eluting polymeric species. |
| Application | Initial separation of HMW impurities from Cefathiamidine API. | Enrichment of the polymer fraction for subsequent analysis or purification. |
Two-Dimensional Liquid Chromatography (2D-LC) provides significantly enhanced separation power for complex mixtures of impurities that are difficult to resolve using a single chromatographic technique. chromatographyonline.comnih.gov This method involves coupling two independent chromatographic systems, often with orthogonal separation mechanisms. chromatographyonline.comnih.gov For Cefathiamidine, a common and effective setup combines HPSEC in the first dimension with RP-HPLC in the second dimension. frontiersin.orgmagtechjournal.com
In this configuration, the HMW polymer impurities are first separated from the main drug and small-molecule impurities using HPSEC. magtechjournal.com Specific fractions from the first dimension are then automatically transferred (a process known as "heart-cutting") to the second dimension RP-HPLC system for further high-resolution separation. nih.govchromatographyonline.com This column-switching 2D-LC approach allows for the detailed analysis and isolation of individual polymeric impurities and resolves co-eluting peaks that would be missed in a one-dimensional analysis. magtechjournal.comfrontiersin.org
While RP-HPLC and HPSEC are the most prominent techniques, other chromatographic methods can be employed depending on the specific physicochemical properties of the Cefathiamidine impurity. These can include:
Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for highly polar impurities that are not well-retained in reversed-phase systems.
Ion-Exchange Chromatography (IEX): Effective for separating impurities based on differences in their net charge, which can arise from different acidic or basic functional groups.
The selection of these alternative methods is typically part of a broader screening strategy to find the optimal conditions for isolating a specific, challenging impurity.
Non-Chromatographic Isolation and Concentration Techniques
Following chromatographic enrichment, the purified impurity is present in a dilute solution containing the mobile phase components. A non-chromatographic technique is required to remove the solvents and isolate the impurity in a solid, stable form.
Freeze-drying, or lyophilization, is the standard method for obtaining the final, solid form of a purified impurity after its isolation by preparative chromatography. nih.govfrontiersin.org The process involves freezing the aqueous solution containing the purified impurity and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. nih.gov
This technique is particularly advantageous for heat-labile compounds like Cefathiamidine and its impurities, as it avoids the high temperatures associated with other solvent evaporation methods that could cause degradation. nih.gov The result is a dry, stable powder of the isolated impurity, which is ideal for long-term storage and subsequent analytical characterization by techniques such as NMR and Mass Spectrometry. nih.govfrontiersin.org The process begins with freezing the collected chromatographic fractions, followed by a primary drying phase under vacuum to remove frozen water, and a secondary drying phase to remove any residual unfrozen water molecules.
Concentrated Solution Degradation Method for Impurity Stock Solution Preparation
The generation of impurity reference standards is often initiated by intentionally degrading the API under controlled conditions to produce a concentrated stock solution of its degradation products. This approach, known as the concentrated solution degradation method, is a practical way to obtain sufficient quantities of impurities for subsequent isolation and characterization.
While specific degradation conditions are tailored to the drug substance, a representative protocol for cephalosporins involves dissolving the API in a suitable solvent and subjecting it to conditions that accelerate its degradation. For instance, a method analogous to that used for other cephalosporins could be adapted for Cefathiamidine. This would typically involve preparing a concentrated aqueous solution of Cefathiamidine and allowing it to degrade over a defined period at a controlled temperature.
Table 1: Illustrative Parameters for Concentrated Solution Degradation of a Cephalosporin
| Parameter | Value |
| Concentration | ~20 mg/mL |
| Solvent | Distilled Water |
| Temperature | 25 ± 2°C |
| Duration | 7 days |
| Post-treatment | Lyophilization |
This table presents a general methodology that may be adapted for Cefathiamidine based on studies of similar compounds.
The primary degradation products of Cefathiamidine under hydrolytic conditions have been identified as desacetylcefathiamidine and cefathiamidine lactone. nih.govresearchgate.net The concentrated solution degradation method aims to enrich the solution with these and other potential impurities, creating a suitable starting material for purification. The resulting mixture, often complex, necessitates robust purification techniques to isolate each impurity in a highly purified form.
Challenges and Strategies in Achieving High Purity for Impurity Characterization
The path to obtaining highly pure Cefathiamidine impurities for structural elucidation and toxicological studies is fraught with challenges. These hurdles stem from the inherent properties of the impurities and the complexity of the degradation mixture.
Key Challenges:
Co-elution of Impurities: Due to structural similarities between the parent drug and its degradation products, as well as among the impurities themselves, chromatographic separation can be difficult. synthinkchemicals.comchromatographyonline.comaxionlabs.com Peaks may overlap or co-elute, making it challenging to isolate a single component with high purity.
Low Concentration of Minor Impurities: Some degradation products may be present in very small quantities, making their detection and isolation difficult.
Structural Complexity: The presence of multiple chiral centers in the Cefathiamidine molecule can lead to the formation of stereoisomeric impurities, which are often difficult to separate using standard chromatographic techniques.
Lack of Reference Standards: For novel or unexpected impurities, the absence of pre-existing reference standards complicates their identification and quantification. synthinkchemicals.com
Strategies for Overcoming Challenges:
To address these challenges, a multi-pronged strategic approach is employed, often involving advanced chromatographic techniques and meticulous method development.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the cornerstone of impurity isolation, allowing for the separation of components from a complex mixture on a larger scale. lcms.cz The optimization of preparative HPLC methods is crucial and involves careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution profile to maximize the resolution between the target impurity and other components. lcms.cz
Table 2: General Strategies for Optimizing Preparative HPLC Separations
| Strategy | Description |
| Method Scouting | Screening various columns and mobile phases to identify the most effective separation conditions. |
| Gradient Optimization | Fine-tuning the solvent gradient to improve the resolution of closely eluting peaks. |
| Loading Studies | Determining the optimal sample load to maximize throughput without compromising separation quality. |
| Fraction Collection | Employing precise fraction collection techniques based on time, peak shape, or mass-to-charge ratio (for LC-MS guided purification) to isolate the desired impurity. lcms.cz |
Enrichment of Target Impurities: Prior to final purification, it is often beneficial to enrich the sample with the impurity of interest. This can be achieved through preliminary separation steps or by optimizing the degradation conditions to favor the formation of the target impurity.
Orthogonal Chromatographic Techniques: In cases of severe co-elution, employing a second chromatographic technique with a different separation mechanism (orthogonal method) can be effective. For example, a separation based on reversed-phase chromatography could be followed by a separation based on ion-exchange or size-exclusion chromatography.
Advanced Detection Techniques: The use of highly sensitive and selective detectors, such as mass spectrometry (MS), in conjunction with HPLC (LC-MS) is invaluable for identifying and tracking impurities during the purification process. nih.govresearchgate.net Diode array detectors (DAD) can also be used to assess peak purity by comparing UV spectra across a single chromatographic peak. axionlabs.com
By systematically addressing these challenges with a combination of optimized degradation methods and advanced purification strategies, it is possible to obtain Cefathiamidine impurities of sufficient purity for comprehensive characterization, thereby ensuring the quality and safety of the final drug product.
Advanced Spectroscopic and Chromatographic Characterization of Cefathiamidine Impurities
Mass Spectrometry (MS)-Based Structural Elucidation
Mass spectrometry stands as a cornerstone in the analysis of pharmaceutical impurities due to its high sensitivity and specificity, allowing for the determination of molecular weights and structural features of unknown compounds, even at trace levels. americanpharmaceuticalreview.comresolvemass.ca
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of Cefathiamidine (B193784) impurities with high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HR-MS can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.netchromatographyonline.com This precision significantly narrows down the possible elemental formulas for an unknown impurity, providing a critical first step in its structural identification. researchgate.netnih.gov For instance, HR-MS can confidently distinguish between ions with very close mass values, which is essential for analyzing complex samples where multiple compounds may have similar nominal masses. umb.edu The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap enables the resolution of isotopic fine structures, further aiding in the confident assignment of elemental compositions. researchgate.netnih.gov
A study on cefotaxime (B1668864), a related cephalosporin (B10832234), demonstrated the utility of HR-MS in characterizing polymeric impurities. Adduct ion peaks for a trimer impurity were detected at m/z = 1,246.13464 [M+H]⁺, 623.57159 [M+H]²⁺, and 416.05014 [M+2H]³⁺, leading to the determination of its relative molecular weight as 1,245.12891 amu and the molecular formula as C₄₄H₄₃N₁₅O₁₇S₆. frontiersin.org The extremely low error between the experimental and theoretical molecular weights underscores the accuracy of HR-MS. frontiersin.org
Table 1: Illustrative HR-MS Data for a Hypothetical Cefathiamidine Impurity
| Parameter | Value |
| Measured m/z | 486.0758 |
| Proposed Elemental Composition | C₁₉H₁₉N₅O₆S₃ |
| Theoretical m/z | 486.0763 |
| Mass Accuracy (ppm) | -1.03 |
This table is for illustrative purposes and does not represent actual experimental data for a specific this compound.
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem Mass Spectrometry (MS/MS or MSn) is an indispensable technique for the structural elucidation of impurities. synthinkchemicals.com It involves the isolation of a specific precursor ion (the impurity's molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. synthinkchemicals.comicm.edu.pl By analyzing these fragmentation pathways, chemists can deduce the connectivity of atoms and the presence of specific functional groups within the impurity molecule. americanpharmaceuticalreview.com
For cephalosporins, common fragmentation patterns involve the cleavage of the β-lactam ring and the loss of side chains. icm.edu.pl In a study of Cefathiamidine degradation products, two major impurities, desacetylcefathiamidine and cefathiamidine lactone, were identified using LC-MS/MS. nih.gov The fragmentation patterns of these compounds were crucial for their structural assignment. nih.gov The ability to perform multiple stages of fragmentation (MSn) in ion trap instruments provides even deeper structural insights. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for On-line Impurity Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry, making it a cornerstone for the analysis of pharmaceutical impurities. resolvemass.ca LC separates the components of a complex mixture, such as a drug substance containing impurities, before they are introduced into the mass spectrometer for analysis. resolvemass.cachimia.ch This on-line coupling allows for the characterization of individual impurities as they elute from the LC column. nih.gov
The development of robust LC-MS methods is crucial for impurity profiling. chromatographyonline.com This involves optimizing chromatographic conditions, such as the mobile phase and column type, to achieve adequate separation of the main component from its impurities. researchgate.netnih.gov LC-MS has been successfully used to identify degradation products of Cefathiamidine, where a C18 column was used for separation prior to mass spectrometric analysis. nih.gov The technique is highly sensitive, capable of detecting and identifying impurities at very low levels. resolvemass.ca
Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF/MS) for Precise Mass Measurement
Ion Trap Time-of-Flight (IT-TOF) Mass Spectrometry is a hybrid technique that combines the features of an ion trap and a time-of-flight mass analyzer. oup.com The ion trap can accumulate and fragment ions (enabling MSn analysis), while the TOF analyzer provides high-resolution and accurate mass measurements. oup.comnih.gov This combination is particularly advantageous for the structural characterization of complex unknown impurities in pharmaceuticals like cephalosporins. oup.com
LC-IT-TOF-MS has been effectively used to separate and characterize unknown impurities and isomers in cefminox (B1203254) sodium, a related cephalosporin. oup.com This technique allows for the prediction of elemental compositions and formulas for both the impurity and its fragment ions, providing valuable information for structural elucidation. oup.com The ability to obtain high-resolution mass spectra for each stage of fragmentation enhances the confidence in structural assignments. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive and unambiguous structural elucidation of impurities. researchgate.net NMR provides detailed information about the chemical environment of individual atoms within a molecule.
One-Dimensional NMR (1H NMR, 13C NMR) for Proton and Carbon Environments
One-dimensional NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, are fundamental for determining the structure of organic molecules, including pharmaceutical impurities. sysu.edu.cn
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). pitt.edu
¹³C NMR provides information about the different types of carbon atoms in a molecule. careerendeavour.com The chemical shift of each carbon signal indicates its electronic environment, which is influenced by hybridization and attached atoms. careerendeavour.com
In the context of Cefathiamidine impurities, ¹H and ¹³C NMR spectra are essential for confirming the structures proposed by mass spectrometry. For example, in the characterization of cefotaxime polymer impurities, ¹H NMR was used to analyze the environment of the amino protons, which helped in understanding the linkage sites in the polymer. frontiersin.org The analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of the impurity's structure. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Cefathiamidine-Related Structure
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiazole-H | 6.8 - 7.5 | 115 - 150 |
| β-Lactam CH | 5.0 - 5.8 | 55 - 65 |
| Methylene (B1212753) (CH₂) | 3.0 - 4.5 | 25 - 40 |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |
This table provides typical chemical shift ranges for functional groups found in cephalosporins and is for illustrative purposes only. Actual values for specific impurities will vary.
By combining the precise mass and fragmentation data from various MS techniques with the detailed structural insights from NMR spectroscopy, a comprehensive and definitive characterization of Cefathiamidine impurities can be achieved.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Configuration
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of complex molecules, including pharmaceutical impurities. intertek.compreprints.org It provides detailed information about the connectivity of atoms and the stereochemistry of a molecule by spreading the NMR signals across two frequency dimensions, which helps to resolve overlapping signals in a one-dimensional (1D) NMR spectrum. preprints.orgcam.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. cam.ac.uksdsu.edu In the analysis of a this compound, COSY spectra would reveal correlations between protons on adjacent carbon atoms, helping to piece together the carbon framework of the impurity. rsc.orgipb.pt For instance, a cross-peak between two proton signals indicates that they are J-coupled. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This is crucial for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. researchgate.net For a this compound, an HSQC spectrum would show a correlation peak for each C-H bond, directly linking a proton and a carbon atom. sdsu.edursc.org
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This long-range connectivity information is vital for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). rsc.orgipb.pt For example, in elucidating the structure of an impurity, an HMBC spectrum could show a correlation from a methyl proton to a carbonyl carbon, establishing their proximity in the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). This is particularly useful for determining the stereochemistry and conformation of a molecule. For a this compound, NOESY can help in establishing the relative configuration of stereocenters by identifying which protons are close to each other in space. rsc.orgipb.pt
The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete chemical structure and stereochemistry of Cefathiamidine impurities. nih.govfrontiersin.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. ajrconline.org
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. jfda-online.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. nih.govfrontiersin.org In the analysis of Cefathiamidine impurities, the IR spectrum can confirm the presence or absence of key functional groups.
For example, the IR spectrum of a cephalosporin-related impurity would be expected to show characteristic absorption bands for:
β-lactam carbonyl (C=O) stretching: Typically observed in the range of 1760-1780 cm⁻¹. nih.govfrontiersin.org
Amide carbonyl (C=O) stretching: Usually found around 1670-1680 cm⁻¹. jfda-online.com
Carboxyl (C=O) stretching: Appears in the region of 1620-1630 cm⁻¹. nih.govjfda-online.com
N-H stretching and bending: Observed at various frequencies, indicating the presence of amide groups. jfda-online.com
By comparing the IR spectrum of an impurity with that of Cefathiamidine, structural modifications can be inferred. For instance, the absence of the β-lactam carbonyl peak would indicate the opening of this critical ring structure.
Table 1: Characteristic IR Absorption Frequencies for a Hypothetical this compound
| Functional Group | Wavenumber (cm⁻¹) |
| β-Lactam C=O Stretch | 1774 |
| Amide C=O Stretch | 1674 |
| Carboxyl C=O Stretch | 1623 |
| N-H Stretch | 3415 |
| Aromatic C-H Stretch | 3196 |
Note: The data in this table is illustrative and based on typical values for cephalosporin-like structures found in the literature. jfda-online.com
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.govacs.org It measures the inelastic scattering of monochromatic light, usually from a laser source. sfu.ca While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.
Potential applications of Raman spectroscopy in the analysis of Cefathiamidine impurities include:
Identification of polymorphic forms: Raman spectroscopy can differentiate between different crystalline forms of a substance, which may have different physical properties. sfu.ca
Non-destructive analysis: Samples can be analyzed directly in their solid state with minimal or no sample preparation. nih.govacs.org
Analysis of aqueous solutions: Water is a weak Raman scatterer, making it a suitable solvent for Raman analysis, which can be an advantage over IR spectroscopy.
Raman spectroscopy has been successfully used for the qualitative and quantitative analysis of other pharmaceuticals and could be a valuable tool for characterizing Cefathiamidine impurities, particularly for solid-state analysis and identifying contaminants. nih.govsfu.caspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wikipedia.orgtechnologynetworks.com This absorption is associated with the promotion of electrons from the ground state to higher energy states in chromophores, which are the parts of a molecule that absorb light. wikipedia.org For Cefathiamidine and its impurities, the chromophores are typically the conjugated systems within the molecule, such as the dihydrothiazine ring fused to the β-lactam ring and any aromatic side chains.
The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide information about the electronic structure of a molecule. The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. Changes in the structure of an impurity compared to Cefathiamidine can lead to shifts in the λmax. For instance, the degradation of the cephalosporin nucleus can alter the conjugated system, resulting in a different UV-Vis spectrum. nih.gov
UV-Vis spectroscopy is widely used in conjunction with HPLC (as a UV detector) for the quantitative analysis of impurities. nih.govmdpi.com The absorbance at a specific wavelength is proportional to the concentration of the analyte, according to the Beer-Lambert law. mdpi.com
Table 2: Illustrative UV-Vis Absorption Maxima for Cefathiamidine and a Potential Impurity
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Cefathiamidine | ~237 | ~257 |
| Hypothetical Impurity | ~240 | ~260 |
Note: This data is illustrative, based on typical values for cephalosporin compounds. nih.gov The exact values would depend on the specific impurity and the solvent used.
Application of Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which combine a separation technique with a spectroscopic detection technique, are indispensable for the comprehensive profiling of impurities in pharmaceuticals. nih.govajrconline.org These techniques provide both separation of the impurities from the API and from each other, as well as their structural identification. ajrconline.orgajrconline.org
The most powerful and widely used hyphenated technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). oup.com
LC-MS: This technique couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection and structural elucidation capabilities of Mass Spectrometry (MS). biomedres.us An HPLC system separates the impurities based on their physicochemical properties, and the eluent is then introduced into the mass spectrometer. oup.com The MS provides the molecular weight of each impurity and, through fragmentation analysis (MS/MS), detailed structural information. frontiersin.org Techniques like Time-of-Flight (TOF) and Ion Trap (IT) mass spectrometry are often used for their high resolution and ability to perform multiple stages of fragmentation (MSn). oup.com
Other important hyphenated techniques include:
LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of separated impurities without the need for manual isolation. This is particularly useful for complex mixtures where isolation is challenging. ajrconline.org
GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of volatile impurities. ajrconline.org
LC-DAD (Diode Array Detector): This is a common setup where an HPLC is coupled with a UV-Vis diode array detector. It allows for the acquisition of UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. nih.gov
The use of these hyphenated techniques provides a powerful and efficient workflow for the detection, quantification, and structural characterization of Cefathiamidine impurities, which is essential for ensuring the quality and safety of the drug substance. arastirmax.comajrconline.org
Quantitative and Qualitative Analytical Methodologies for Cefathiamidine Impurities
Chromatographic Quantification Methods
Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For Cefathiamidine (B193784), several chromatographic methods are utilized to ensure a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of impurities in Cefathiamidine. Method development and validation are crucial steps to ensure that the analytical method is suitable for its intended purpose. A study on the degradation of Cefathiamidine identified its two primary degradation products as desacetylcefathiamidine and cefathiamidine lactone through an HPLC-MS method nih.govresearchgate.net.
Interactive Data Table: Illustrative HPLC Method Validation Parameters for Cefathiamidine Impurity Analysis
| Parameter | Impurity 1 (e.g., Desacetylcefathiamidine) | Impurity 2 (e.g., Cefathiamidine Lactone) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Intraday | 0.85% | 0.92% | ≤ 2.0% |
| - Interday | 1.10% | 1.25% | ≤ 2.0% |
| LOD | 0.01% | 0.01% | Reportable |
| LOQ | 0.03% | 0.03% | Reportable |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the routine analysis of Cefathiamidine and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
A typical RP-HPLC method for this compound profiling would utilize a C18 column. For instance, the identification of Cefathiamidine degradation products was achieved using a C18 column with a mobile phase of 1% acetate solution and acetonitrile (B52724) (85:15) nih.govresearchgate.net. The selection of the mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation of all potential impurities from the main Cefathiamidine peak and from each other.
Interactive Data Table: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Polymeric impurities can be formed during the manufacturing or storage of cephalosporins and are a significant concern due to their potential to elicit allergic reactions. Size Exclusion Chromatography (SEC) is the primary technique for the separation and quantification of these high-molecular-weight impurities. SEC separates molecules based on their size in solution. Larger molecules, such as polymers, are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer retention time.
A study on polymer impurities in Cefathiamidine for injection utilized a high-performance gel chromatography system, which is a form of SEC, to analyze these polymeric impurities magtechjournal.com. This method allowed for the simultaneous analysis of small molecular impurities and polymer impurities.
For particularly complex mixtures of impurities that cannot be adequately resolved by single-dimension HPLC, two-dimensional HPLC (2D-HPLC) offers significantly enhanced separation power. In 2D-HPLC, a fraction from the first dimension separation is transferred to a second column with a different separation mechanism (orthogonal separation). This allows for the resolution of co-eluting peaks from the first dimension.
A column-switching 2D-HPLC system has been successfully applied to the analysis of polymer impurities in Cefathiamidine for injection. This system connected a high-performance gel chromatography (HPGC) system with an HPLC system, enabling the qualitative analysis of six distinct polymer impurities magtechjournal.com. The use of 2D-HPLC with mass spectrometry (MS) detection can be particularly powerful for the structural elucidation of unknown impurities.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is increasingly being adopted for impurity profiling in the pharmaceutical industry due to its efficiency.
A UPLC method for Cefathiamidine impurities would offer sharper and narrower peaks, allowing for better separation of closely eluting impurities and a more accurate quantification. The reduced run times also increase sample throughput in a quality control environment.
Interactive Data Table: Comparison of Typical HPLC and UPLC Performance for Impurity Analysis
| Parameter | Conventional HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Run Time | 20 - 40 min | 5 - 15 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
Gas Chromatography (GC) for Volatile Process Impurities and Residual Solvents
Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile organic impurities, particularly residual solvents that may be present from the manufacturing process. In GC, the sample is vaporized and separated in a gaseous mobile phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.
The International Council for Harmonisation (ICH) provides guidelines (Q3C) for the acceptable limits of residual solvents in pharmaceutical products, which are categorized into three classes based on their toxicity. A GC method for Cefathiamidine would be validated to detect and quantify any residual solvents used in its synthesis to ensure they are below these specified limits. Headspace GC is a common sample introduction technique for residual solvent analysis, as it minimizes contamination of the GC system with the non-volatile drug substance.
Interactive Data Table: Commonly Encountered Residual Solvents and their ICH Limits
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Carbon Tetrachloride | 1 | 4 |
| Acetonitrile | 2 | 410 |
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
Electrophoretic Separation Techniques
High-Performance Capillary Electrophoresis (HPCE)
High-Performance Capillary Electrophoresis (HPCE) is a highly efficient analytical technique utilized for the separation of ionic species, making it well-suited for the analysis of cefathiamidine and its impurities. The principle of HPCE is based on the differential migration of analytes in a conductive liquid medium under the influence of a high electric field. nih.govnih.gov This technique offers several advantages, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov
In HPCE, separation occurs within a narrow-bore fused-silica capillary. nih.gov The application of a high voltage across the capillary generates an electroosmotic flow (EOF) of the buffer solution, which carries all analytes, regardless of their charge, towards the detector. The analytes' own electrophoretic mobilities, which are dependent on their charge-to-size ratio, are superimposed on this bulk flow, leading to their separation. For cefathiamidine and its structurally similar impurities, optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature is crucial for achieving the desired resolution. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of HPCE, has been successfully applied to the impurity profiling of various drugs by separating analytes based on differences in their electrophoretic mobility. researchgate.netgoogleapis.com
Interactive Data Table: Typical HPCE Parameters for Pharmaceutical Impurity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Capillary | Fused-silica, 25-75 µm internal diameter | Provides a high surface-area-to-volume ratio for efficient heat dissipation. colby.edu |
| Buffer (BGE) | Phosphate or borate buffer at a specific pH | Controls the charge of the analytes and the magnitude of the electroosmotic flow. |
| Applied Voltage | 10-30 kV | High voltage leads to shorter analysis times and higher separation efficiency. nih.gov |
| Temperature | 20-30 °C | Affects buffer viscosity and analyte mobility; temperature control is critical for reproducibility. |
| Injection | Hydrodynamic or Electrokinetic | Introduces a small, well-defined plug of the sample into the capillary. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the separated analytes as they pass through the detection window. |
Advanced Purity Determination for Impurity Reference Standards
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate determination of the purity of organic compounds, including impurity reference standards for pharmaceuticals like cefathiamidine. bwise.krsigmaaldrich.com Unlike chromatographic techniques that provide relative purity, qNMR is a direct method that does not require a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. bwise.kr
For the purity assessment of a this compound, a known mass of the impurity sample is dissolved with a known mass of a high-purity, certified internal standard in a suitable deuterated solvent. acs.org The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate and reliable quantification. By comparing the integral of a selected, well-resolved signal from the analyte with a signal from the internal standard, the molar ratio of the two can be precisely calculated. Knowing the masses and molecular weights of both the analyte and the standard allows for the calculation of the absolute purity of the impurity reference standard. acs.orgusp.org This technique is recognized for its high precision and for providing traceability to the International System of Units (SI). bwise.kr
Interactive Data Table: Key Parameters for qNMR Purity Assessment
| Parameter | Requirement/Consideration | Rationale |
| Internal Standard | High purity (>99.5%), chemically stable, non-hygroscopic, with simple NMR spectrum. | Ensures accuracy of the quantification; signals should not overlap with analyte signals. bwise.kr |
| Solvent | Deuterated solvent that fully dissolves both analyte and standard. | Provides the NMR lock signal and minimizes solvent interference in the spectrum. |
| Signal Selection | Unique, sharp, and well-resolved signals for both analyte and internal standard. | Avoids signal overlap and integration errors, ensuring accurate measurement. acs.org |
| Acquisition Parameters | Long relaxation delay (D1), appropriate pulse angle. | Ensures complete relaxation of all nuclei between scans for accurate signal integration. |
| Data Processing | Proper phasing, baseline correction, and accurate integration. | Critical for obtaining reliable and reproducible quantitative results. acs.org |
Method Validation Parameters for this compound Analysis
Linearity and Range
The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. uspbpep.comeuropa.eu For quantifying cefathiamidine impurities, establishing linearity is a critical validation parameter that confirms the method's reliability for accurate measurement. This is typically demonstrated by preparing a series of standard solutions of the impurity at different concentrations. According to ICH guidelines, a minimum of five concentrations is recommended to establish linearity. europa.eu
The data obtained from analyzing these solutions (e.g., peak areas from HPLC) are plotted against the corresponding concentrations, and the relationship is assessed using statistical methods like linear regression analysis. uspbpep.com A high value for the correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. sysrevpharm.org The range of the method is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. uspbpep.comeuropa.eu For impurity determination, the range should typically span from the reporting threshold to 120% of the specified limit. uspbpep.com
Interactive Data Table: Example Linearity Study for a this compound
| Concentration Level | Concentration (µg/mL) | Instrument Response (Arbitrary Units) |
| Level 1 (LOQ) | 0.5 | 12,550 |
| Level 2 | 1.0 | 25,100 |
| Level 3 | 2.5 | 62,700 |
| Level 4 (100%) | 5.0 | 125,400 |
| Level 5 (120%) | 6.0 | 150,500 |
| Regression Analysis | Result | |
| Correlation Coefficient (r²) | 0.9998 | |
| Regression Equation | y = 25060x + 200 |
Accuracy and Recovery
Accuracy refers to the closeness of the test results obtained by an analytical method to the true value. jddtonline.infoglobalresearchonline.net It is a crucial parameter for validating methods used to quantify cefathiamidine impurities, as it ensures that the reported impurity levels are correct. Accuracy is typically evaluated through recovery studies. nih.gov This involves adding known amounts of the impurity (spiking) into the drug substance or a placebo matrix at different concentration levels. nih.gov
As per ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). globalresearchonline.net For an impurity method, these levels might be 50%, 100%, and 150% of the specification limit. The method is then used to analyze these spiked samples, and the percentage of the added impurity that is measured (% recovery) is calculated. The acceptance criteria for recovery are typically within a range of 90% to 110%, but can be wider or narrower depending on the concentration of the analyte. rroij.com
Interactive Data Table: Example Accuracy (Recovery) Study Data
| Spiked Level (% of Specification) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50% | 2.5 | 2.45 | 98.0 |
| 50% | 2.5 | 2.51 | 100.4 |
| 50% | 2.5 | 2.48 | 99.2 |
| 100% | 5.0 | 5.05 | 101.0 |
| 100% | 5.0 | 4.97 | 99.4 |
| 100% | 5.0 | 5.09 | 101.8 |
| 150% | 7.5 | 7.41 | 98.8 |
| 150% | 7.5 | 7.60 | 101.3 |
| 150% | 7.5 | 7.55 | 100.7 |
| Average Recovery (%) | 100.07 |
Precision (Repeatability, Intermediate Precision, Reproducibility)
The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is a measure of the method's consistency and is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. jddtonline.info
Repeatability (Intra-assay Precision): This assesses the precision of a method over a short interval under the same operating conditions, such as the same analyst, same equipment, and same day. europa.eujddtonline.info For this compound analysis, this would involve multiple measurements of a single batch to determine the variation within a single analytical run. The precision is usually expressed as the standard deviation or relative standard deviation (RSD) of the results. fda.gov
Intermediate Precision: This parameter evaluates the variations within the same laboratory. europa.eu It is determined by comparing the results of a method run on different days, by different analysts, or using different equipment. jddtonline.info This demonstrates the reliability of the analytical procedure when subjected to common variations within a single quality control lab. For instance, the analysis of a Cefathiamidine sample might be repeated by a second analyst on a different HPLC system to ensure the results are consistent.
Reproducibility: This measures the precision between different laboratories, often assessed through collaborative inter-laboratory trials. europa.eu Reproducibility studies are crucial when standardizing a method for wider use, such as for inclusion in a pharmacopoeia. europa.eu This level of precision testing ensures that the analytical method for Cefathiamidine impurities will yield consistent results regardless of the testing location.
The acceptable limits for precision, typically expressed as the Relative Standard Deviation (%RSD), depend on the concentration of the impurity being measured. For low-level impurities, a higher %RSD may be acceptable.
Table 1: Levels of Precision in Analytical Method Validation
| Precision Level | Conditions Varied | Purpose |
|---|---|---|
| Repeatability | None (short time interval) | To assess the precision of the method under ideal, unchanged conditions. |
| Intermediate Precision | Analyst, Equipment, Day (within the same laboratory) | To assess the effect of typical intra-laboratory variations on the method's performance. |
| Reproducibility | Laboratory | To assess the transferability and consistency of the method across different testing sites. |
Specificity and Selectivity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a measure of how well the method can differentiate the analyte from these other substances. gavinpublishers.com
For this compound analysis, a specific method must be able to accurately measure each impurity without interference from the main Cefathiamidine peak or other impurities. fda.gov For example, a study on polymer impurities in Cefathiamidine for Injection successfully established a specific two-dimensional liquid chromatography system to separate and analyze polymer impurities from small molecular impurities.
Specificity is often demonstrated through:
Forced Degradation Studies: The drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. gavinpublishers.com The analytical method must then demonstrate the ability to separate these degradation products from the main drug and from each other. Studies have identified major degradation compounds of Cefathiamidine as desacetylcefathiamidine and cefathiamidine lactone through such methods. nih.gov
Peak Purity Analysis: Using techniques like photodiode array (PDA) detection or mass spectrometry (MS), the homogeneity of the chromatographic peak for the analyte can be assessed to ensure it is not co-eluting with other compounds. sps.nhs.uk
If a single analytical procedure lacks the required specificity, other supporting analytical procedures can be used to compensate. fda.gov
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity analysis, as they define the lowest concentration of an impurity that the method can reliably detect and quantify, respectively.
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It is often determined by calculating the signal-to-noise ratio, typically requiring a ratio of 3:1. iajps.com
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov The LOQ is a critical parameter for quantitative tests of impurities. sps.nhs.uk A common approach to determine the LOQ is to identify the concentration that yields a signal-to-noise ratio of 10:1. iajps.com
These limits ensure the analytical method is sensitive enough to control impurities at the levels required by regulatory standards. The LOD and LOQ can be calculated using several methods, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. nih.gov
Table 2: Comparison of LOD and LOQ
| Parameter | Definition | Typical Signal-to-Noise Ratio | Purpose in Impurity Analysis |
|---|---|---|---|
| LOD | Lowest concentration that can be detected. | 3:1 | To ensure the method can identify the presence of very low-level impurities. |
| LOQ | Lowest concentration that can be accurately and precisely quantified. | 10:1 | To ensure the method can reliably measure impurities at or above the reporting threshold. |
Robustness of Analytical Methods
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. pharmoutsourcing.com This provides an indication of the method's reliability during normal usage. pharmoutsourcing.com Robustness testing is typically performed during the method development phase to identify which parameters are critical to the method's performance. chromatographyonline.com
For an HPLC-based method for Cefathiamidine impurities, robustness would be evaluated by intentionally varying parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The evaluation of robustness helps to establish system suitability parameters and ensures that the method is reliable and transferable between different laboratories and instruments. pharmoutsourcing.com
Utilization of Reference Standards for Impurity Quantification and Identification
Reference standards are highly characterized materials used to ensure the identity, purity, and quality of drug substances. They are indispensable for the accurate quantification and identification of impurities.
Pharmacopoeial and Non-Pharmacopoeial Impurity Reference Standards
Reference standards for impurities can be sourced from pharmacopoeias or prepared as non-pharmacopoeial standards.
Pharmacopoeial Reference Standards: These are official standards provided by recognized pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). enamine.net These standards are highly characterized and are used to perform the tests described in the official monographs. usp.org Using pharmacopoeial standards provides a high degree of confidence in analytical results and is often a regulatory requirement. usp.org
Non-Pharmacopoeial Reference Standards: When an official standard is not available, a non-pharmacopoeial (or in-house) standard must be developed. These are particularly important for new impurities, metabolites, or degradation products not yet listed in a pharmacopoeia. synthinkchemicals.com These standards must be thoroughly characterized to confirm their identity and purity using various analytical techniques (e.g., NMR, MS, HPLC). enamine.net The United States Pharmacopeia (USP) also offers a line of Pharmaceutical Analytical Impurities (PAI) that includes impurities listed in monographs but not available as official USP Reference Standards, as well as critical degradants and process impurities. usp.org
Stable Isotope-Labeled Internal Standards (e.g., Cefathiamidine-D14) for Mass Spectrometry-Based Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for impurity analysis due to its high sensitivity and specificity. The accuracy and precision of MS-based quantification can be significantly improved by using stable isotope-labeled (SIL) internal standards. crimsonpublishers.com
A SIL internal standard is a version of the analyte (e.g., a this compound) where one or more atoms have been replaced by their stable, heavier isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). acanthusresearch.com For example, a deuterated version of Cefathiamidine could be synthesized for this purpose.
The key advantages of using SIL internal standards include:
Similar Physicochemical Properties: The SIL standard behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. uni-muenchen.de
Compensation for Matrix Effects: They can effectively compensate for variations in signal intensity caused by ion suppression or enhancement from the sample matrix, a common issue in MS analysis. researchgate.net
Improved Accuracy and Precision: By correcting for variations during the analytical process, SIL standards lead to more reliable and reproducible quantitative results. crimsonpublishers.com
A hypothetical Cefathiamidine-D14 would serve as an ideal internal standard, co-eluting with the target impurity and providing a precise reference point for quantification in complex sample matrices.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cefathiamidine |
| Desacetylcefathiamidine |
| Cefathiamidine lactone |
Impurity Profiling and Control Strategies for Cefathiamidine in Pharmaceutical Development
Establishment of Comprehensive Impurity Profiles for Cefathiamidine (B193784) Drug Substance and Product
Establishing a thorough impurity profile is a fundamental step in ensuring the quality of Cefathiamidine. researchgate.net This process involves detecting, identifying, and quantifying the various impurities present in both the drug substance and the final drug product. ijrti.org The impurity profile is essentially a detailed description of all the identified and unidentified impurities. fda.govbfarm.de
The development of an impurity profile relies on advanced analytical techniques. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating and quantifying impurities. pharmatimesofficial.com To identify the structure of unknown impurities, hyphenated techniques are frequently employed, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netijrti.orgnih.gov Other powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which is invaluable for structural elucidation. nih.govbiomedres.us
For Cefathiamidine, studies have identified specific process-related impurities and degradation products. For example, "Cefathiamidine Impurity 1" was identified during stability studies and synthesis process optimization. smolecule.com The profiling process must be robust enough to separate all impurities from each other and from the main API peak to ensure accurate quantification. biomedres.us The impurity profiles of batches intended for commercial use are compared with those from batches used in safety and clinical studies to ensure consistency. bfarm.de
Strategies for Managing Unidentified Impurities
When an impurity is detected above the identification threshold but its structure is not yet known, a systematic approach is required. The first step is to label the unidentified impurity with a unique, qualitative descriptor, such as its relative retention time (RRT) in an HPLC chromatogram (e.g., "unidentified at RRT 0.9"). bfarm.de
The primary goal is to characterize the structure of any impurity present at a level greater than the identification threshold. fda.gov This involves isolating the impurity, often using techniques like preparative HPLC, and then using spectroscopic methods like MS and NMR for structural elucidation. researchgate.netnih.gov
If an unidentified impurity exceeds the qualification threshold, its safety must be evaluated. fda.gov If structural information is unavailable, this can be challenging. In such cases, one strategy is to modify the manufacturing process to reduce the level of the impurity to below the threshold. who.int Another approach involves conducting toxicological studies on the drug substance or product that contains the unidentified impurity at or above its proposed specification limit. bfarm.de
Strategies for Impurity Reduction and Mitigation during Manufacturing Processes
Controlling impurities is an ongoing process that begins with understanding their sources, which can include raw materials, the synthesis process itself, and degradation during storage. pharmatimesofficial.com A proactive approach involves designing manufacturing processes that inherently minimize impurity formation.
Optimization of Synthetic Pathways to Minimize Impurity Formation
The choice of synthetic route is a critical factor in determining the final impurity profile of an API. synthinkchemicals.com Optimizing the pathway involves selecting reagents and reaction sequences that are highly selective and efficient, thereby reducing the formation of by-products. pharmatimesofficial.comresearchgate.net
Key strategies include:
Route Selection: Choosing a synthetic pathway that avoids the use of unstable intermediates or reagents known to generate problematic impurities. synthinkchemicals.com
Green Chemistry Principles: Incorporating principles of green chemistry, such as using less toxic solvents and improving atom economy, can lead to cleaner reaction profiles and less waste. researchgate.net
Process Understanding: A thorough understanding of the reaction mechanism allows for the identification of potential side reactions. This knowledge can be used to modify the process to suppress the formation of specific by-products. uspnf.com For instance, in some syntheses, avoiding certain solvents like DMF at high temperatures can prevent the formation of impurities caused by solvent pyrolysis. nih.gov
Control of Reaction Conditions (Temperature, pH, Solvents)
The precise control of reaction parameters is essential for minimizing impurity levels. Temperature, pH, and the choice of solvents can all have a significant impact on reaction kinetics and selectivity. nih.gov
Temperature: Reaction temperature directly influences the rate of both the desired reaction and unwanted side reactions. mdpi.com Higher temperatures can sometimes lead to the degradation of products or the formation of thermal by-products. nih.gov Conversely, a temperature that is too low may result in an incomplete reaction, leaving high levels of starting materials or intermediates. nih.gov
pH: The pH of the reaction medium is particularly crucial for reactions involving acidic or basic compounds, as it affects the ionization state and solubility of reactants and products. mdpi.comresearchgate.net For Cefathiamidine, controlling the pH to a range of 3.5-6.5 is a key step in its crystallization process, which helps in purification. google.com In other processes, adjusting the pH can significantly reduce the formation of certain impurities. mdpi.com
Solvents: Solvents play a multifaceted role by dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction. mdpi.com The purity of the solvent itself is important. pharmatimesofficial.com The choice of solvent can affect which impurities are formed and how easily they can be removed in subsequent purification steps like crystallization or filtration. pharmatimesofficial.comgoogle.com
| Parameter | Impact on Impurity Formation | Control Strategy Example |
|---|---|---|
| Temperature | Affects reaction rates and can lead to thermal degradation or side reactions. nih.gov | Optimize temperature to maximize the rate of the main reaction while minimizing the formation of specific by-products. pharmatimesofficial.com |
| pH | Influences the solubility and stability of reactants and products, affecting reaction pathways and crystallization. researchgate.net | Maintain pH within a specific range (e.g., 3.5-6.5 for Cefathiamidine crystallization) to ensure product purity. google.com |
| Solvents | Can affect reaction selectivity and are a potential source of impurities. The polarity and type of solvent can favor different reaction outcomes. nih.govmdpi.com | Select high-purity solvents that provide optimal solubility for the product and poor solubility for impurities, facilitating purification. pharmatimesofficial.com |
Table 3: Impact of Reaction Conditions on Impurity Control.
Downstream Purification Process Optimization for Impurity Removal
Downstream processing for Cefathiamidine typically involves a multi-step approach beginning after the initial synthesis or fermentation. susupport.com The primary strategies focus on separating the Cefathiamidine active pharmaceutical ingredient (API) from process-related impurities, starting materials, intermediates, and degradation products. Key techniques employed include crystallization, chromatography, extraction, and filtration. susupport.com
Crystallization is a powerful technique for purifying Cefathiamidine. By carefully selecting solvents and controlling parameters such as temperature, pH, and agitation speed, the solubility of Cefathiamidine can be manipulated to induce crystallization, leaving many impurities behind in the mother liquor. Optimized crystallization can significantly reduce impurity levels; for instance, specific techniques have been developed to lower a particular this compound to 0.2% or less. google.com
Chromatographic methods offer high-resolution separation and are vital for removing structurally similar impurities. Preparative High-Performance Liquid Chromatography (HPLC) is often used to isolate the main compound from its related substances. The selection of the stationary phase (e.g., C18) and the composition of the mobile phase are critical variables that are optimized to maximize the separation efficiency. frontiersin.org
Extraction , using liquid-liquid or solid-phase extraction, can be employed to remove impurities with different polarity and solubility profiles from the Cefathiamidine product stream. Adsorption techniques, using materials like activated carbon or specific resins, can also be effective for removing certain types of impurities.
The optimization of these processes involves a systematic evaluation of various parameters to find the ideal conditions that yield the highest purity and recovery. This often involves a Quality by Design (QbD) approach, where the process is designed to consistently meet predefined quality targets. freyrsolutions.com
Table 1: Downstream Purification Techniques for this compound Removal This table is interactive. You can sort and filter the data.
| Purification Technique | Principle of Separation | Target Impurities | Key Optimization Parameters |
|---|---|---|---|
| Crystallization | Differential solubility between Cefathiamidine and impurities. | Process-related impurities, starting materials. | Solvent system, temperature, pH, cooling rate, agitation. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Structurally similar impurities, isomers, degradation products. | Column chemistry (e.g., C18), mobile phase composition, pH, flow rate, temperature. |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Impurities with significantly different polarity. | Solvent choice, pH of aqueous phase, phase ratio, number of extraction stages. |
| Adsorption | Binding of impurities to the surface of an adsorbent material. | Color impurities, high molecular weight species, specific reactive impurities. | Type of adsorbent (e.g., activated carbon), contact time, temperature, pH. |
Development of Stability-Indicating Methods for Impurity Monitoring during Storage
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from its degradation products, process impurities, or other components in the drug product. ambiopharm.com The development of a robust SIM is crucial for monitoring the impurity profile of Cefathiamidine during storage, ensuring its quality, safety, and efficacy over its shelf life. ambiopharm.com
The cornerstone of developing a SIM is forced degradation (stress testing). scirp.org Cefathiamidine bulk drug and its formulations are subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. nih.gov This process helps to identify the likely degradation pathways and ensures the analytical method can separate these newly formed degradation products from the parent drug and any process-related impurities. scirp.org
High-Performance Liquid Chromatography (HPLC), particularly with diode-array detection (DAD) or mass spectrometry (MS), is the most common technique for developing a SIM for cephalosporins like Cefathiamidine. ambiopharm.comjapsonline.com The method development process involves optimizing several chromatographic parameters to achieve adequate separation (specificity) for all potential impurities.
Key steps in SIM development include:
Forced Degradation: Subjecting the API to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) to produce degradants. scirp.org
Method Optimization: Adjusting parameters like the column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and a buffered aqueous phase), pH, and detector wavelength to resolve all peaks. ambiopharm.com
Method Validation: Validating the final method according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.com The LOQ must be low enough to detect impurities at or below the reporting threshold. chromatographyonline.com
Table 2: Typical Parameters for a Stability-Indicating HPLC Method for Cefathiamidine This table is interactive. You can sort and filter the data.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides retention and separation based on hydrophobicity. |
| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Ammonium (B1175870) bicarbonate, pH 5.0) | Controls pH to ensure consistent ionization and retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Influences retention time, resolution, and backpressure. |
| Column Temperature | 25°C - 30°C | Affects retention time and peak shape; must be controlled. |
| Detection | UV at 210-270 nm | Monitors the absorbance of Cefathiamidine and its chromophoric impurities. |
| Injection Volume | 2-10 µL | The amount of sample introduced onto the column. |
Table 3: Summary of Forced Degradation Studies for Cefathiamidine This table is interactive. You can sort and filter the data.
| Stress Condition | Typical Observation | Significance |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1N HCl) | Partial to significant degradation, formation of specific degradant peaks. | Simulates acidic conditions, tests method's ability to resolve acid-labile impurities. |
| Base Hydrolysis (e.g., 0.1N NaOH) | Often extensive degradation, as β-lactam rings are susceptible to base. | Simulates alkaline conditions, identifies base-catalyzed degradation pathways. |
| Oxidation (e.g., 3% H₂O₂) | Formation of N-oxides or other oxidation products. | Tests for susceptibility to oxidation and ensures separation of oxidized impurities. |
| Thermal Degradation (e.g., 60°C) | Degradation may occur, depending on the solid-state stability of the molecule. | Assesses intrinsic thermal stability and ability to resolve thermal degradants. |
| Photodegradation (ICH Q1B) | Potential for degradation upon exposure to light. | Evaluates light sensitivity and ensures separation of photolytic impurities. |
Compliance with International and National Pharmacopoeial Requirements for Impurity Control
Ensuring that the impurity profile of Cefathiamidine complies with the standards set by major international and national pharmacopoeias is a mandatory regulatory requirement. enamine.net These compendia provide legally binding standards for the quality and purity of drug substances and products. europa.eueuropa.eu Key pharmacopoeias include the Chinese Pharmacopoeia (ChP), Japanese Pharmacopoeia (JP), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).
Chinese Pharmacopoeia (ChP): The ChP has specific requirements for the control of impurities in antibiotics. researchgate.net The 2005 edition of the ChP, for example, provided limits for single impurities in Cefathiamidine. google.com The ChP emphasizes the need to improve analytical methods for impurities and strengthen the control of potentially toxic impurities. edqm.eu It also includes methods to control polymer impurities in cephalosporins, which can be associated with adverse reactions. frontiersin.org
Japanese Pharmacopoeia (JP): The JP sets standards for drug quality and specifies test methods for conformity. pmda.go.jp For impurities, the JP generally requires that they be controlled within specified limits, often calculated using a peak area percentage method in a chromatogram. mhlw.go.jp The JP has also moved to implement ICH Q3D guidelines for the control of elemental impurities. pmda.go.jp While specific monographs dictate the exact requirements, the general principles ensure that all drugs, including Cefathiamidine, are assessed for purity. pmrj-rs.jp
United States Pharmacopeia (USP): The USP establishes standards for drug substances and products marketed in the U.S. uspnf.com General Chapter <1086> Impurities in Drug Substances and Drug Products provides a framework aligned with ICH guidelines. uspnf.com The USP requires that impurities be identified, reported, and qualified based on established thresholds. uspnf.com It also provides official Impurity Reference Standards, which are highly characterized materials used to confirm the identity and quantity of impurities during testing. usp.orgusp.org
European Pharmacopoeia (Ph. Eur.): The Ph. Eur. provides a comprehensive framework for impurity control through its general monograph "Substances for pharmaceutical use" (2034) and general chapter "Control of impurities in substances for pharmaceutical use" (5.10). europa.euedqm.eu These texts are aligned with the ICH Q3A guideline, making its principles legally binding. edqm.eufederchimica.it The Ph. Eur. defines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. edqm.eu Monographs provide a "transparency list" of specified impurities that must be controlled. federchimica.it
Table 4: Comparison of Impurity Control Requirements in Major Pharmacopoeias This table is interactive. You can sort and filter the data.
| Pharmacopoeia | Key General Chapter/Monograph | Core Principle | Approach to Specified Impurities |
|---|---|---|---|
| Chinese (ChP) | General notices and specific monographs | Emphasis on improving analysis and controlling harmful and polymeric impurities. frontiersin.orgedqm.eu | Limits are defined in specific drug monographs. google.com |
| Japanese (JP) | General Notices and specific monographs | Control based on specified limits, often using chromatographic peak area. mhlw.go.jp | Limits and testing methods are detailed in individual monographs. |
| United States (USP) | <1086> Impurities in Drug Substances and Drug Products; <476> Control of Organic Impurities | Aligned with ICH Q3A/Q3B; threshold-based reporting and qualification. uspnf.com | Controlled via specific tests in monographs; uses official Reference Standards. usp.org |
| European (Ph. Eur.) | Monograph 2034; Chapter 5.10 | Legally binding implementation of ICH Q3A guidelines. europa.euedqm.eu | Listed in a "transparency list" in the monograph with specific acceptance criteria. federchimica.it |
Table of Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium bicarbonate |
| Cefathiamidine |
Emerging Trends and Future Directions in Cefathiamidine Impurity Research
Development of Advanced Analytical Technologies for Trace Impurity Analysis
The accurate detection and characterization of impurities, especially at trace levels, are fundamental to ensuring the quality of active pharmaceutical ingredients (APIs). biomedres.us Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that necessitate the identification and qualification of impurities, driving the adoption of highly sensitive analytical technologies. biomedres.usnih.gov For cephalosporins, high-performance liquid chromatography (HPLC) has long been a primary analytical technique due to its selectivity and accuracy. chromatographyonline.comnih.gov However, the trend is shifting towards more powerful, hyphenated systems that provide richer data and lower detection limits.
Recent advancements focus on coupling liquid chromatography with mass spectrometry (LC-MS), a technique that has become one of the most exploited for impurity profiling. nih.govresearchgate.net Ultra-high performance liquid chromatography (UHPLC) and its combination with tandem mass spectrometry (UHPLC-MS/MS) offer even greater sensitivity and speed, enabling the detection and quantification of impurities at parts-per-billion (ppb) levels. mdpi.com This level of sensitivity is critical for monitoring impurities that may be present in rinse samples from manufacturing equipment, ensuring no cross-contamination. mdpi.com
A novel method developed specifically for Cefathiamidine (B193784) impurities combines HPLC with a photodiode array (PDA) detector and an evaporative light scattering detector (ELSD). nih.govwiley.com This HPLC-PDA-ELSD method addresses the challenge of obtaining pure reference standards for certain impurities, providing a reliable way to determine their relative response factors (RRFs). nih.govwiley.com The accuracy of this method has been verified using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, showcasing a trend towards using orthogonal techniques to ensure data integrity. nih.govwiley.com These advanced methods represent a significant step forward in the precise quantification of known and unknown Cefathiamidine impurities. nih.govresearchgate.net
Interactive Table 1: Comparison of Advanced Analytical Technologies for Impurity Analysis
| Technology | Principle | Application in Cefathiamidine Impurity Research |
| HPLC-PDA-ELSD | Combines UV-Vis absorbance (PDA) with light scattering detection (ELSD) for compounds lacking a chromophore. | Used to determine relative response factors for Cefathiamidine impurities when pure reference standards are unavailable. nih.govwiley.com |
| UHPLC-MS/MS | Utilizes smaller particle size columns for faster, higher-resolution separation, coupled with tandem mass spectrometry for highly selective and sensitive quantification. | Enables detection and quantification of trace-level impurities and degradation products with high accuracy and precision. mdpi.com |
| LC-NMR | Directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Provides unambiguous structural elucidation of unknown impurities isolated during the separation process. nih.govresearchgate.net |
| Solid Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from a complex matrix. | Used as a cleanup step before HPLC or LC-MS analysis to remove interfering substances and enhance detection of cephalosporin (B10832234) impurities in various samples. researchgate.net |
In Silico Prediction of Impurity Formation and Structural Alerts
A paradigm shift in impurity management involves moving from a reactive to a predictive approach. In silico (computer-based) methods are becoming indispensable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of potential impurities before they are even synthesized. nih.gov By using quantitative structure-activity relationship (QSAR) and other computational models, researchers can assess the potential risks associated with impurities early in the drug development process. daneshyari.comresearchgate.net
For cephalosporins, in silico studies have successfully identified key structural motifs, or "toxic functional groups," that are associated with toxicity. nih.govresearchgate.net These include the β-lactam ring nucleus, specific side chains at the C-3 and C-7 positions, and the formation of quaternary amine groups. researchgate.net For instance, research on ceftazidime (B193861), a related cephalosporin, used software like Discovery Studio, OECD QSAR Toolbox, and Toxtree to predict that certain impurities could be genotoxic or neurotoxic based on their chemical structures. nih.govresearchgate.net This approach allows chemists to flag potentially hazardous molecular structures, known as structural alerts, and prioritize control strategies for those impurities.
These predictive models are often validated using biological assays, such as the zebrafish embryo toxicity test, which has been used to evaluate the toxic effects of cephalosporins and their impurities. daneshyari.comzfin.org Research has shown consistency between the in silico predictions and the results from these experimental tests. daneshyari.com This integrated strategy of computational prediction followed by targeted experimental verification is crucial for efficiently evaluating the safety of both drug candidates and their potential process-related impurities, ensuring that compounds like Cefathiamidine are not only pure but also free from harmful, uncharacterized substances. daneshyari.comresearchgate.net
Interactive Table 2: Selected In Silico Tools for Impurity Toxicity Prediction
| Tool/Software Platform | Function | Relevance to this compound Research |
| OECD QSAR Toolbox | Predicts toxicity by identifying structural analogues with known data and filling data gaps. | Can predict the toxicity of potential Cefathiamidine impurities based on the established toxicological profiles of other cephalosporins. nih.govresearchgate.net |
| Toxtree | A flexible application that estimates toxic hazards by applying a decision tree approach. | Used to identify structural alerts within an impurity's chemical structure that may indicate potential for genotoxicity or other adverse effects. researchgate.net |
| Discovery Studio | A suite of software for molecular modeling and simulation. | Used for docking studies to predict interactions between an impurity and biological targets, helping to elucidate mechanisms of toxicity. researchgate.net |
| pkCSM | A web-based tool for predicting ADMET properties of small molecules. | Predicts pharmacokinetic properties like absorption, distribution, metabolism, and excretion for potential Cefathiamidine impurities. nih.gov |
Application of Green Chemistry Principles in Impurity Control and Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint and enhance safety and efficiency. jddhs.compsu.edu These principles have direct and significant implications for controlling impurities in the synthesis of Cefathiamidine. The core idea of green chemistry is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.edusigmaaldrich.com
The 12 Principles of Green Chemistry provide a framework for this approach:
Prevention : It is better to prevent waste than to treat it after it has been created. acs.org This is the cornerstone of impurity control.
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts. acs.org
Less Hazardous Chemical Syntheses : Designing synthetic routes that use and generate substances with little to no toxicity. sigmaaldrich.com
Designing Safer Chemicals : Chemical products should be designed to preserve efficacy while reducing toxicity. acs.org
Safer Solvents and Auxiliaries : Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with safer alternatives. jddhs.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure where possible. sigmaaldrich.com
Use of Renewable Feedstocks : Using raw materials that are renewable rather than depleting. sigmaaldrich.com
Reduce Derivatives : Avoiding unnecessary protection/deprotection steps, which require additional reagents and generate waste. acs.org
Catalysis : Using catalytic reagents, which are highly selective and effective in small amounts, is superior to using stoichiometric reagents. sigmaaldrich.com
Design for Degradation : Designing products that break down into innocuous substances after use. acs.org
Real-time Analysis for Pollution Prevention : Monitoring processes in real-time to prevent the formation of hazardous substances. sigmaaldrich.com
Inherently Safer Chemistry for Accident Prevention : Choosing substances and forms of substances that minimize the potential for chemical accidents. sigmaaldrich.com
In the context of Cefathiamidine synthesis, applying these principles can drastically reduce the impurity profile. For example, replacing hazardous organic solvents with greener alternatives like water or bio-based solvents can minimize residual solvent impurities. jddhs.com Employing highly selective catalytic processes (Principle 9) can prevent the formation of process-related impurities that arise from side reactions common with less selective stoichiometric reagents. skpharmteco.com Furthermore, reducing unnecessary derivatization steps (Principle 8) not only simplifies the synthesis but also eliminates the potential for impurities associated with those steps. acs.org By designing the synthesis of Cefathiamidine with these principles in mind, manufacturers can create a cleaner, more efficient, and inherently safer process.
Integration of Artificial Intelligence and Machine Learning in Impurity Profiling and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in pharmaceutical development, with significant potential in impurity research. nih.gov These technologies can analyze vast and complex datasets to identify patterns, predict outcomes, and automate challenging tasks that were previously manual and time-consuming. chemrxiv.orgmdpi.com
Research into Novel or Previously Uncharacterized Cefathiamidine Impurities and Their Origins
Despite established manufacturing processes, the potential for forming novel or previously uncharacterized impurities always exists. This can happen due to minor changes in raw materials, new synthetic routes, or degradation under different storage conditions. nih.govresearchgate.net A key area of ongoing research is therefore the proactive search for and characterization of these unknown compounds.
One source of novel impurities is isomerization. Research on the related compound cefotiam (B1212589) found that it could undergo thermo-isomerization, leading to the formation of two structural isomers that were previously uncharacterized. researchgate.net Similar mechanisms could potentially lead to novel isomers of Cefathiamidine. The investigation of such possibilities is crucial for ensuring the stability and quality of the drug.
Conclusion
Summary of Key Achievements and Insights in Cefathiamidine (B193784) Impurity Research
Significant strides have been made in the profiling of Cefathiamidine impurities. A primary achievement is the successful identification and structural characterization of numerous specific impurities. These include process-related impurities, which are byproducts of the synthesis, and degradation products that form under stress conditions. researchgate.net The synthesis pathways for certain impurities, such as Cefathiamidine Impurity 1, have been elucidated, typically involving steps like bromination of a thiazolidine (B150603) precursor and subsequent amide bond formation. smolecule.com This understanding is crucial for their use as reference standards in quality control applications. smolecule.com
A major insight has been the recognition of polymer formation (dimers, trimers) as a key impurity class in cephalosporins, arising from the covalent polymerization between drug molecules. frontiersin.orgnih.gov Research into analogous compounds has demonstrated that these high molecular weight impurities can be generated through degradation in concentrated solutions. frontiersin.orgnih.gov
The most significant achievements, however, lie in the application of advanced analytical methodologies.
Hyphenated Techniques: The use of powerful combined technologies, such as two-dimensional liquid chromatography coupled with ion trap time-of-flight mass spectrometry (2D-LC-IT-TOF/MS), has been pivotal. frontiersin.orgfrontiersin.org These methods provide the high-resolution separation and detailed mass fragmentation data necessary to deduce the structures of complex impurities. oup.com
Spectroscopic and Chromatographic Advances: Techniques including High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been used in concert to characterize isolated impurities. frontiersin.orgnih.gov For instance, preparative RP-HPLC is used to isolate impurities, which are then subjected to IR, UV, MS, and extensive NMR analysis for full structural validation. frontiersin.orgnih.gov
Alternative Quantification Methods: An HPLC method using a photodiode array detector and an evaporative light scattering detector (HPLC-PDA-ELSD) has been developed to determine the relative response factors of Cefathiamidine impurities. smolecule.com This presents a simpler and more economical alternative to quantitative NMR (qNMR), streamlining the quantification process in routine analysis. smolecule.com
Table 1: Identified Cefathiamidine Impurities This table is interactive. Click on the headers to sort.
| Impurity Name / Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound 1 | 26973-80-8 | C10H11BrN2O5S | 393.21 smolecule.com |
| Desacetyl Cefathiamidine | 958001-61-1 | C17H26N4O5S2 | 430.53800 veeprho.com |
| This compound D | 905712-22-3 | C17H24N4O4S2 | 412.52300 pipitech.com |
| This compound 10 | N/A | C14H19N3O6S | 357.38 cymitquimica.com |
Identification of Outstanding Challenges and Research Gaps
Despite the progress, several challenges persist in the comprehensive analysis of Cefathiamidine impurities.
Complete Structure of Polymer Impurities: While the existence of polymer impurities is known, their complete and unambiguous structural characterization remains a significant hurdle. frontiersin.orgnih.gov Mass spectrometry can provide the molecular weight and suggest planar structures, but it cannot definitively confirm the exact polymerization sites or the stereoscopic configurations of these complex molecules. frontiersin.orgnih.gov This requires sophisticated and time-consuming 2D-NMR studies. frontiersin.orgnih.gov
Trace-Level Impurity Detection: The identification and quantification of impurities present at very low levels (e.g., below the 0.1% threshold) is an ongoing analytical challenge. researchgate.net These trace impurities, particularly those with potential genotoxic properties, require highly sensitive and specialized methods for their control. researchgate.net
Co-eluting Impurities: The separation of structurally similar impurities, such as geometric isomers, can be difficult with standard chromatographic methods, leading to co-elution. waters.com This complicates accurate quantification and requires the development of orthogonal or multi-dimensional separation techniques. waters.com
Reference Standard Availability: A lack of commercially available, well-characterized reference standards for every potential impurity hinders routine quality control. The custom synthesis of each impurity is a complex and resource-intensive process. smolecule.com
Setting Specifications: For newer or accelerated drug development projects, setting appropriate impurity specifications can be challenging when based on limited initial manufacturing batch data. europa.eu
Future Perspectives for Enhanced this compound Control and Characterization Methodologies
The future of this compound profiling will focus on integrating more advanced analytical technologies and proactive control strategies.
Wider Adoption of Advanced Hyphenated Techniques: The use of multi-dimensional chromatography, such as 2D-LC, is expected to become more widespread to resolve the challenge of co-eluting impurities. waters.com Furthermore, the coupling of liquid chromatography directly with NMR (LC-NMR) and LC-NMR-MS offers a powerful, integrated approach for the rapid identification and structural elucidation of unknown impurities directly from the mixture, reducing the need for lengthy isolation procedures. researchgate.net
Enhanced Control Strategies: A greater emphasis will be placed on implementing Quality by Design (QbD) principles in the manufacturing process. This involves developing a deep understanding of how process parameters and starting material attributes affect impurity formation, allowing for the design of more robust processes where impurities are controlled or "purged" effectively. europa.eu Building transparent and communicative relationships with suppliers of regulatory starting materials is critical to understanding and controlling the initial impurity profile. grace.com
Improved Mass Spectrometry Applications: Inspired by trends in other areas of pharmaceuticals, there will likely be a move towards formalizing the use of advanced mass spectrometry techniques for routine quality control. bioanalysis-zone.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling more confident empirical formula determination for unknown impurities. nih.gov
Focus on Genotoxic Impurities: Aligning with global regulatory trends, there will be an increased focus on developing and validating highly sensitive methods (e.g., LC-MS/MS) capable of detecting and quantifying potentially mutagenic impurities at the parts-per-million (ppm) level. researchgate.netscirp.org
By embracing these advanced analytical platforms and proactive control philosophies, the pharmaceutical industry can continue to improve the quality and safety profile of Cefathiamidine, ensuring a consistently high-quality therapeutic agent for patients.
Table 2: Advanced Analytical Techniques in this compound Research This table is interactive. Click on the headers to sort.
| Technique | Application | Key Findings / Advantages |
|---|---|---|
| 2D-LC-IT-TOF/MS | Identification of high molecular weight (polymer) impurities. | Enables separation and structural inference of complex polymer impurities in Cefathiamidine. frontiersin.orgfrontiersin.org |
| Preparative RP-HPLC | Isolation and purification of impurities. | Allows for the collection of pure impurity fractions for subsequent detailed structural analysis (e.g., by NMR). frontiersin.orgnih.gov |
| NMR Spectroscopy (1D & 2D) | Unambiguous structural elucidation. | Essential for confirming exact chemical structures, including polymerization sites and stereochemistry, which MS alone cannot do. frontiersin.orgnih.gov |
| LC-IT-TOF-MS | Characterization of degradation products. | Provides high-resolution mass data and fragmentation patterns to identify impurities formed under stress conditions. oup.com |
| HPLC-PDA-ELSD | Quantification of impurities via Relative Response Factors. | Offers a simple and economical alternative to qNMR for routine quality control of Cefathiamidine impurities. smolecule.com |
| 2D-LC (Heart-cutting) | Separation of co-eluting and isomeric impurities. | Provides enhanced separation for impurities that are difficult to resolve in a single dimension, improving data quality. waters.com |
Q & A
Q. What analytical methods are recommended for identifying and quantifying cefathiamidine impurities in pharmacokinetic studies?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying cefathiamidine and its impurities. For structural elucidation of unknown impurities, HPLC-Q-TOF-MS provides accurate mass measurements and fragmentation patterns. For example, dihydrocefradine (a common impurity) was identified using Q-TOF-MS with a content of 1.32%, linked to intermediate synthesis processes . Method validation should include calibration curves (e.g., 30–10,000 ng/mL), interday/intraday precision (<5% CV), and lower limits of quantification (LLOQ, e.g., 30 ng/mL) .
Q. How should researchers design experiments to ensure reproducibility in impurity profiling?
- Standardized protocols : Use validated chromatographic conditions (e.g., ACQUITY UPLC® BEH C18 column, water/methanol mobile phase) .
- Batch consistency : Monitor impurities across multiple synthesis batches using fixed analytical parameters. For research-grade peptides, batch-to-batch variations in impurities can be minimized by requesting additional quality controls (e.g., peptide content analysis, TFA removal <1%) .
- Data documentation : Include raw data (e.g., HPLC/MS spectra, retention times) and statistical tests (e.g., Bartlett’s test for variance equivalence in stability studies) .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) models resolve contradictions in cefathiamidine clearance data between pediatric and adult studies?
- Model selection : Use nonlinear mixed-effects modeling (NONMEM) to compare one-compartment vs. two-compartment models. For instance, a two-compartment model with first-order elimination (parameters: CL, V1, V2, Q) better fit adult data , while a one-compartment model sufficed for pediatric populations .
- Covariate analysis : Incorporate allometric scaling (weight0.75 for CL, weight1 for V) and age-dependent clearance adjustments. In infants, age reduced interindividual variability (IIV) in CL by 15% .
- Validation : Use goodness-of-fit plots (e.g., DV vs. PRED, CWRES vs. time) and bootstrap analysis (1,000 replicates) to confirm model robustness .
Q. What methodological strategies address discrepancies in impurity limits during regulatory submissions?
- Risk assessment : Justify impurity limits using safety data (e.g., genotoxicity studies) and batch analysis (e.g., clinical trial samples must not exceed impurity levels supported by animal safety data) .
- Synthesis challenges : If a nitrosamine impurity cannot be synthesized, provide structural/reactivity data (e.g., steric hindrance, stability) and literature evidence to argue against its formation .
- Regulatory alignment : Follow EMA guidelines for impurity control, including method sensitivity validation and adherence to ICH thresholds .
Q. How can Monte Carlo simulations optimize cefathiamidine dosing regimens to account for pharmacokinetic-pharmacodynamic (PK/PD) variability?
- Target attainment : Simulate free drug concentrations exceeding the minimum inhibitory concentration (MIC) for ≥70% of the dosing interval (fT > MIC). For S. pneumoniae (MIC = 0.25 mg/L), pediatric doses of 100 mg/kg/day q12h achieved target attainment in 70% of patients .
- Parameter inputs : Use population PK estimates (e.g., CL = 0.75 L/h/kg, V = 0.3 L/kg) and protein-binding adjustments (23% bound) .
- Dose adjustment : For pathogens with higher MICs (e.g., MSSA, MIC = 8 mg/L), increase dosing frequency or use combination therapy .
Methodological and Statistical Considerations
Q. What statistical approaches validate PK/PD models when clinical data are sparse?
- NPDE analysis : Normalized prediction distribution errors (NPDE) evaluate model performance by comparing observed vs. simulated data distributions (1,000 simulations) .
- Sparse sampling : Use optimal design principles (e.g., D-optimality) to select two critical sampling points (e.g., end of infusion and 8–12 hours post-dose) without compromising model accuracy .
Q. How should researchers handle batch-to-batch impurity variability in preclinical studies?
- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) and track impurity growth using ANOVA or mixed-effects models .
- Safety thresholds : Ensure impurities do not exceed levels validated in toxicology studies. For example, dihydrocefradine impurities >1.5% may require additional safety testing .
Data Presentation and Compliance
Q. What are the best practices for documenting impurity analysis in manuscripts?
- Structured reporting : Separate results for known vs. unspecified impurities (e.g., "Specified impurities: A, B, C; others limited by ICH guidelines") .
- Supplementary data : Provide raw chromatograms, mass spectra, and NONMEM control streams in supplemental files .
- Ethical compliance : Include ethics board approval codes (e.g., Approval No. 100) and informed consent statements for clinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
